5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid
Description
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Properties
IUPAC Name |
5-bromo-1-phenylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c11-9-8(10(14)15)6-12-13(9)7-4-2-1-3-5-7/h1-6H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXINZHHDLGKGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
chemical properties of 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid
The following technical guide details the chemical properties, synthesis, and reactivity of 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid , a critical scaffold in medicinal chemistry for the development of p38 MAP kinase inhibitors, agrochemicals, and biaryl-based therapeutics.
Content Type: Technical Monograph & Synthetic Guide Subject: C10H7BrN2O2 Scaffold Chemistry[1][2]
Executive Summary
This compound is a bifunctional heterocyclic building block characterized by two orthogonal reactive sites: an electrophilic carbon at the C5 position (activated by bromine) and a nucleophilic/electrophilic carbonyl center at the C4 position. This dual functionality allows for divergent synthesis, making it an ideal "hub" molecule for fragment-based drug discovery (FBDD).[2] Its 1-phenyl-pyrazole core mimics the pharmacophores found in several bioactive compounds, including COX-2 inhibitors and pesticidal ryanodine receptor modulators.
Physicochemical Characterization
Precise characterization is essential for protocol standardization.[1][2] While the ethyl ester is frequently cataloged, the free acid requires specific handling due to its high polarity and hydrogen-bonding potential.[1][2]
| Property | Value / Description | Notes |
| IUPAC Name | This compound | |
| Molecular Formula | C₁₀H₇BrN₂O₂ | |
| Molecular Weight | 267.08 g/mol | Based on standard atomic weights.[1][2][3] |
| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow.[1][2] |
| Solubility | DMSO, DMF, MeOH (Hot) | Poor water solubility; precipitates at acidic pH.[1][2] |
| pKa (Calc.) | ~3.5 - 4.0 (Carboxylic Acid) | Acidic strength enhanced by the electron-withdrawing pyrazole ring.[1][2] |
| Melting Point | >200°C (Decomposes) | Note:[1][2] The ethyl ester precursor melts at 86-89°C [1].[1][2][3] |
| LogP (Pred.) | 2.5 - 2.8 | Lipophilicity is modulated by the N-phenyl ring.[1][2] |
Synthetic Accessibility & Pathways
The synthesis of this scaffold is non-trivial due to the need for regiocontrol.[1][2] Direct bromination of 1-phenyl-pyrazole-4-carboxylic acid can be sluggish or yield mixtures.[1][2] The industry-standard approach utilizes a modified Sandmeyer reaction starting from the 5-amino derivative.[1][2]
Primary Synthetic Route (The Sandmeyer Approach)
This pathway ensures exclusive C5 functionalization.[1][2]
-
Cyclocondensation: Phenylhydrazine reacts with ethyl (ethoxymethylene)cyanoacetate to form ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate .[1][2]
-
Diazotization-Bromination: The amino group is converted to a diazonium species using isoamyl nitrite (or NaNO₂) and substituted with bromine (using CuBr₂ or Br₂/CHBr₃).[1][2]
-
Hydrolysis: The ethyl ester is saponified to yield the free acid.[1][2]
Synthetic Workflow Visualization
The following diagram illustrates the divergent synthesis capabilities starting from the core scaffold.
Caption: Divergent synthesis map showing the generation of the core acid and its downstream transformation into bioactive scaffolds.
Reactivity Profile & Mechanistic Insights
The C5-Bromine (Electrophilic Center)
The bromine atom at C5 is sterically crowded by the N1-phenyl group but remains highly reactive toward palladium-catalyzed cross-couplings.[1][2]
-
Suzuki-Miyaura Coupling: This is the most common transformation.[1][2] The electron-deficient nature of the pyrazole ring facilitates the oxidative addition of Pd(0).[1][2]
-
Optimization: Use bulky, electron-rich ligands (e.g., XPhos, SPhos) if the N-phenyl ring causes steric hindrance. Standard conditions (Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O) generally work well [2].[1]
-
-
Sonogashira Coupling: Enables the introduction of alkynyl linkers, useful for extending the carbon skeleton in fragment growing.[1][2]
The C4-Carboxylic Acid (Nucleophilic/Electrophilic Center)[1][2]
-
Amide Formation: The acid can be activated to form amides.[1][2] Due to the adjacent bromine, acid chlorides (generated via SOCl₂) can sometimes be unstable or prone to side reactions.[1][2]
-
Decarboxylation: While generally stable, prolonged heating at high temperatures (>200°C) in the presence of strong acids can lead to decarboxylation, yielding 5-bromo-1-phenyl-pyrazole.[1][2]
Experimental Protocols
Standardized procedures for research applications.[1][2]
Protocol A: Synthesis of Ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate
Context: This step converts the amino precursor to the bromo intermediate.[1][2]
-
Setup: Equip a 500 mL 3-neck flask with a mechanical stirrer and addition funnel.
-
Dissolution: Dissolve ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (23.1 g, 100 mmol) in bromoform (CHBr₃, 100 mL) or CHCl₃.
-
Diazotization: Add isoamyl nitrite (23.4 g, 200 mmol) dropwise over 30 minutes while maintaining temperature at 0-5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Then heat to 60°C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Workup: Evaporate solvent in vacuo. Purify residue via silica gel chromatography (Hexane/EtOAc gradient).
-
Yield: Expect 40-50% of a yellow solid (mp 86-89°C) [1].
Protocol B: Hydrolysis to the Free Acid
Context: Generating the final carboxylic acid scaffold.
-
Reagent: Dissolve the ethyl ester (10 mmol) in Ethanol (30 mL).
-
Base: Add 2M NaOH (15 mL, 30 mmol).
-
Reflux: Heat to reflux (80°C) for 2-3 hours. Monitor by TLC (disappearance of ester spot).[1][2]
-
Isolation (Critical Step): Cool to 0°C. Acidify carefully with 1M HCl to pH ~3. The product will precipitate as a white/off-white solid.[1][2]
-
Purification: Filter, wash with cold water, and dry under vacuum.[1][2] Recrystallize from Ethanol/Water if necessary.[1][2]
Protocol C: Suzuki Coupling (General Procedure)
Context: Derivatizing the C5 position.
-
Mix: Combine the 5-bromo acid (1.0 eq), Aryl boronic acid (1.2 eq), and K₂CO₃ (3.0 eq) in 1,4-Dioxane/Water (4:1 ratio).
-
Catalyst: Degas with Nitrogen for 10 min. Add Pd(dppf)Cl₂ (0.05 eq).[1][2]
-
Heat: Stir at 90°C for 12 hours under inert atmosphere.
-
Note: If the free acid interferes with the catalyst, convert to the methyl ester first, couple, then re-hydrolyze.
Applications in Drug Discovery
The 1-phenyl-pyrazole-4-carboxylic acid motif is a privileged structure.[1][2]
-
p38 MAP Kinase Inhibitors: The 1-aryl-pyrazole core serves as a scaffold to orient hydrogen bond donors/acceptors into the ATP binding pocket of kinases.[1][2] The C5-aryl group (introduced via Suzuki) often targets the hydrophobic "gatekeeper" region.[1][2]
-
Agrochemicals: Structurally related to Chlorantraniliprole (Rynaxypyr), where the pyrazole acid is coupled to an anthranilic amide.[1][2] The 5-bromo group is often replaced by chlorine or other halogens to tune metabolic stability [3].[1][2]
Safety & Handling (MSDS Highlights)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1][2]
-
Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal laboratory conditions.
-
Incompatibility: Strong oxidizing agents.[1][2] Avoid contact with strong bases unless intended for hydrolysis.[1][2]
References
-
PrepChem. "Synthesis of this compound, ethyl ester."[1][2] Link
-
Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Conditions." Link
-
GuideChem. "Preparation and Application of 5-Bromo-1H-pyrazole-3-carboxylic Acid derivatives." Link
-
PubChem. "5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid (Analog Data)." Link[1]
Sources
Technical Whitepaper: Structural Characterization and Synthetic Utility of 5-Bromo-1-phenyl-1H-pyrazole-4-carboxylic Acid
Executive Summary
5-Bromo-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS 54367-65-6 ) represents a high-value scaffold in modern medicinal chemistry. Its structural uniqueness lies in the orthogonal reactivity of its three functional handles: the carboxylic acid (C4), the bromine (C5), and the N-phenyl group (N1). This trisubstituted pyrazole serves as a critical intermediate for synthesizing kinase inhibitors, agrochemicals, and non-steroidal anti-inflammatory drugs (NSAIDs).
This guide provides a definitive technical analysis of its molecular structure, a self-validating synthesis protocol, and strategic applications in drug development.
Molecular Identity & Physicochemical Profile[1][2][3]
The following data consolidates the fundamental identity of the compound. Researchers should use the InChIKey for unambiguous database cross-referencing.
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 54367-65-6 |
| Molecular Formula | C₁₀H₇BrN₂O₂ |
| Molecular Weight | 267.08 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
| pKa (Calculated) | ~3.5 (Carboxylic acid), ~-2.0 (Pyrazole N2) |
| SMILES | OC(=O)C1=C(Br)N(N=C1)C2=CC=CC=C2 |
| InChIKey | Computed from structure (e.g., specific to isomer) |
Structural Analysis & Regiochemistry
The 1,4,5-trisubstituted pyrazole core exhibits specific electronic properties that dictate its reactivity:
-
N1-Phenyl Group: The phenyl ring at N1 is twisted out of coplanarity with the pyrazole ring due to steric clash with the C5-substituent (Bromine). This steric bulk protects the N1 position but also influences the solubility profile, increasing lipophilicity compared to N-alkyl analogs.
-
C5-Bromine: Positioned adjacent to the N1-phenyl, this bromine atom is electronically activated for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) but is sterically hindered.
-
C4-Carboxylic Acid: The electron-withdrawing nature of the carboxyl group at C4 reduces the electron density of the pyrazole ring, making the system less prone to oxidative degradation but more acidic than typical benzoic acids.
Structural Logic Diagram
Figure 1: Functional decomposition of the this compound scaffold.
Synthesis & Methodology (Self-Validating Protocol)
The most robust route to this compound avoids direct bromination of the acid, which can lead to decarboxylation or mixtures. Instead, a Sandmeyer-type bromination of the amino-ester precursor followed by hydrolysis is the industry standard for high purity.
Phase 1: Sandmeyer Bromination
Reaction: 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester
-
Reagents: Isoamyl nitrite (1.5 eq), Bromine (0.5–1.0 eq), Chloroform or Acetonitrile.
-
Mechanism: Non-aqueous diazotization followed by radical substitution.
-
Protocol:
-
Dissolve the 5-amino-ester (20.0 g) in Chloroform (200 mL).
-
Add Bromine (10 mL) slowly (Caution: Exothermic).
-
Add Isoamyl nitrite (15.8 g) dropwise at 0–5°C to control radical generation.
-
Stir at room temperature for 24 hours.
-
Validation Point: Monitor by TLC (Hexane/EtOAc 4:1). The starting amine (polar, fluorescent) should disappear, replaced by a less polar, UV-active bromo-ester spot.
-
Evaporate volatiles and recrystallize from Ethanol/Water.[1]
-
Phase 2: Hydrolysis to Acid
Reaction: Ethyl ester
-
Reagents: NaOH (2.0 eq), Ethanol/Water (1:1).
-
Protocol:
-
Suspend the purified bromo-ester in Ethanol.
-
Add aqueous NaOH.
-
Reflux for 2–4 hours.
-
Validation Point: LCMS should show mass shift from ester (M+H ~309/311) to acid (M+H ~267/269).
-
Cool and acidify with 1N HCl to pH 2–3.
-
Filter the white precipitate, wash with water, and dry under vacuum.[2]
-
Synthesis Workflow Diagram
Figure 2: Step-wise synthetic pathway ensuring regiochemical integrity.
Characterization & Validation
To ensure scientific integrity, the isolated product must meet the following criteria:
-
1H NMR (DMSO-d6, 400 MHz):
- 12.5–13.0 ppm (br s, 1H, COOH ).
- 8.1–8.3 ppm (s, 1H, Pyrazole C3-H ).
- 7.4–7.6 ppm (m, 5H, Phenyl Ar-H ).
-
Note: Absence of ethyl group signals (quartet at ~4.2 ppm, triplet at ~1.3 ppm) confirms successful hydrolysis.
-
Mass Spectrometry (ESI):
-
Positive Mode: m/z 266.9/268.9 [M+H]+ (1:1 isotopic pattern characteristic of Bromine).
-
Negative Mode: m/z 264.9/266.9 [M-H]-.
-
Applications in Drug Discovery[8]
This scaffold is a "privileged structure" in medicinal chemistry.
-
Kinase Inhibition: The pyrazole C3/C4 sector often mimics the adenine ring of ATP, binding to the hinge region of kinases. The 5-bromo group allows for the introduction of hydrophobic tails via Suzuki coupling to access the hydrophobic back pocket of the enzyme.
-
Fragment-Based Drug Design (FBDD): The acid moiety can be converted to amides, esters, or heterocycles (e.g., oxadiazoles), serving as a vector to explore solvent-exposed regions of the target protein.
Reactivity Map
Figure 3: Divergent synthetic utility of the scaffold.
References
-
Synthesis of this compound ethyl ester. PrepChem. Available at: [Link]
- Synthesis and biological evaluation of pyrazole derivatives.Journal of Chemical and Pharmaceutical Research. (Contextual reference for pyrazole amide synthesis).
Sources
Biological Activity & Synthetic Utility of 5-Bromo-1-Phenyl-1H-Pyrazole Scaffolds
Executive Summary
The 5-bromo-1-phenyl-1H-pyrazole scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While the pyrazole ring itself is ubiquitous in FDA-approved drugs (e.g., Celecoxib, Rimonabant), the specific 5-bromo-1-phenyl substitution pattern offers a unique dual-functionality:
-
Pharmacological: The N1-phenyl group provides essential hydrophobic contacts within enzyme active sites (particularly kinases and COX enzymes), while the C5-bromine atom acts as a halogen bond donor or a steric block against metabolic oxidation.
-
Synthetic: The C5-bromo position serves as a high-value "chemical handle" for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing rapid library expansion into unexplored chemical space.
This guide details the structural logic, synthesis, and biological validation of this scaffold, designed for researchers optimizing hit-to-lead compounds.
Chemical Space & Structural Logic
The Pharmacophore
The biological activity of this scaffold is governed by the electronic and steric interplay between the pyrazole core and its substituents.
-
N1-Phenyl Ring: Increases lipophilicity (
), facilitating cell membrane permeability. In kinase inhibitors, this moiety often occupies the hydrophobic "back pocket" of the ATP-binding site. -
C5-Bromo Substituent:
-
Halogen Bonding: The bromine atom can form
-hole interactions with backbone carbonyl oxygens in target proteins, enhancing binding affinity by 1–2 kcal/mol compared to a hydrogen or methyl group. -
Synthetic Versatility: Unlike the C4 position (which is nucleophilic), the C5 position in 1-substituted pyrazoles is difficult to functionalize via electrophilic aromatic substitution. The pre-installed 5-bromo group bypasses this limitation, enabling regiospecific functionalization.
-
Structure-Activity Relationship (SAR) Visualization
Caption: SAR map highlighting the functional roles of the 5-bromo-1-phenyl-1H-pyrazole scaffold positions. The N1 and C5 positions are critical for biological interaction and library expansion.
Biological Profiles & Mechanisms[1]
Anticancer Activity (Kinase Inhibition)
The most significant application of this scaffold is in the development of Type II Kinase Inhibitors .
-
Mechanism: The 1-phenyl-pyrazole motif mimics the adenine ring of ATP. The 5-bromo group is often replaced (via coupling) or used directly to induce a conformational change in the kinase activation loop (DFG-out conformation).
-
Targets:
-
BRAF V600E: Derivatives have shown nanomolar inhibition (IC
< 500 nM) against melanoma cell lines (e.g., A375). -
EGFR: Thiazolyl-pyrazoline derivatives built on this core inhibit Epidermal Growth Factor Receptor tyrosine kinase.[1]
-
Aurora Kinases: Essential for cell division; inhibition leads to mitotic arrest and apoptosis.
-
Antimicrobial & Antifungal Activity[3][4][5][6][7]
-
Mechanism: Disruption of bacterial cell wall synthesis (MurD ligase inhibition) and interference with fungal ergosterol biosynthesis.
-
Key Findings:
-
Electron-withdrawing groups (EWG) like 5-bromo significantly enhance antibacterial potency against S. aureus and E. coli compared to electron-donating analogs (e.g., 5-methoxy).
-
Lipophilicity: The N1-phenyl group aids in penetrating the thick peptidoglycan layer of Gram-positive bacteria.
-
Anti-inflammatory (COX-2 Inhibition)
-
Mechanism: The scaffold serves as a bioisostere for the 1,2-diarylheterocycle class of COX-2 inhibitors (like Celecoxib).
-
Selectivity: The volume of the 5-substituent (Br or aryl) is critical for fitting into the COX-2 side pocket (which is larger than in COX-1), conferring selectivity and reducing gastrointestinal side effects.
Experimental Protocols
Synthesis of the Scaffold (Representative Pathway)
Objective: Synthesis of 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester.
-
Rationale: Direct bromination of 1-phenylpyrazole often yields the 4-bromo isomer due to electronic directing effects. To access the 5-bromo isomer, a Sandmeyer-type reaction on the 5-amino precursor is the standard authoritative method.
Protocol:
-
Precursor Synthesis: Condense ethyl (ethoxymethylene)cyanoacetate with phenylhydrazine to yield 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.
-
Bromination (Sandmeyer):
-
Reagents: 5-Amino-pyrazole precursor (20.0 g), Bromoform or Chloroform (200 mL), Bromine (10 mL), Isoamyl Nitrite (15.8 g).
-
Step 1: Dissolve the amine in chloroform. Add bromine slowly (maintaining temperature < 10 °C).
-
Step 2: Add isoamyl nitrite dropwise. This generates the diazonium intermediate in situ.
-
Step 3: Heat to reflux (60–70 °C) for 2–4 hours. The diazonium group is displaced by bromide.
-
Step 4: Evaporate volatiles. Recrystallize from ethanol/water.
-
Yield: ~40–50%.
-
Validation: Confirm structure via ¹H NMR (absence of NH₂ peak, shift of aromatic protons) and Mass Spectrometry (characteristic 79Br/81Br isotope pattern).
-
Biological Assay: In Vitro Kinase Inhibition (BRAF V600E)
Objective: Determine the IC
Protocol:
-
Preparation: Prepare 10 mM stock solutions of test compounds in 100% DMSO. Serial dilute (1:3) to generate a dose-response curve (e.g., 10 µM to 0.1 nM).
-
Enzyme Mix: Mix recombinant BRAF V600E (5–10 nM final) with substrate (MEK1, 1 µM) in assay buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij-35).
-
Reaction Initiation: Add ATP (at K_m concentration, typically 10–50 µM) to start the reaction.
-
Incubation: Incubate at 25 °C for 60 minutes.
-
Detection: Use an ADP-Glo™ Kinase Assay (Promega) or similar chemiluminescent readout. Add ADP-Glo reagent to terminate the reaction and deplete remaining ATP. After 40 mins, add Kinase Detection Reagent to convert ADP to ATP -> Luciferase light signal.
-
Analysis: Measure luminescence. Plot RLU vs. log[Concentration]. Fit data to a sigmoidal dose-response equation (Prism/Excel) to calculate IC
.
Synthetic Workflow & Optimization Strategy
The 5-bromo scaffold is rarely the final drug; it is the "divergent point" for library generation.
Caption: Divergent synthesis workflow. The 5-bromo scaffold acts as the central hub for accessing diverse pharmacological classes via Palladium-catalyzed coupling.
Data Summary: Comparative Activity
Representative data aggregated from SAR studies of 1-phenyl-pyrazole derivatives.
| Substituent at C5 | Substituent at C4 | Target Organism/Enzyme | Activity (IC | Notes |
| -Br | -H | S. aureus | 12.5 µg/mL | Moderate antimicrobial; baseline for optimization. |
| -Br | -COOH | E. coli | 6.25 µg/mL | Acid moiety improves solubility and Gram-neg penetration. |
| -Aryl (via Suzuki) | -CONH₂ | BRAF V600E | 0.33 µM | Displacement of Br with aryl group significantly boosts kinase affinity. |
| -H | -H | S. aureus | >100 µg/mL | Removal of C5-substituent leads to loss of activity (control). |
References
-
Antimicrobial SAR Studies
-
Anticancer & Kinase Inhibition
-
Synthesis Protocols
-
General Pharmacological Review
Sources
- 1. srrjournals.com [srrjournals.com]
- 2. Design, synthesis and biological evaluation of novel 5-phenyl-1H-pyrazole derivatives as potential BRAF(V600E) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajpp.in [ajpp.in]
- 5. prepchem.com [prepchem.com]
- 6. mdpi.com [mdpi.com]
- 7. encyclopedia.pub [encyclopedia.pub]
Whitepaper: The Pyrazole-4-Carboxylic Acid Scaffold: A Cornerstone in Modern Drug Discovery
Abstract
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a cornerstone in the development of numerous therapeutic agents across a wide spectrum of diseases.[3][4] This technical guide focuses specifically on pyrazole-4-carboxylic acid and its derivatives, exploring their vast therapeutic potential as key intermediates and pharmacophores. We will delve into the mechanistic underpinnings of their biological activity in major therapeutic areas, provide field-proven insights from notable clinical candidates, and present detailed experimental frameworks for their synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical entity in their discovery pipelines.
The Pyrazole Core: A Privileged Scaffold in Medicinal Chemistry
The pyrazole nucleus is an aromatic heterocycle whose value in drug design is multifaceted.[5][6] One nitrogen atom acts as a hydrogen bond donor, while the other can act as a hydrogen bond acceptor, allowing for diverse and strong interactions with biological targets.[5] Furthermore, the pyrazole ring can serve as a bioisostere for other aromatic systems like benzene or imidazole, often conferring improved physicochemical properties such as reduced lipophilicity and enhanced metabolic stability.[5][7] The introduction of a carboxylic acid group at the 4-position further enhances the molecule's utility, providing a critical anchor point for target binding and a handle for further chemical modification. This combination of features has cemented the pyrazole-4-carboxylic acid framework as a recurring motif in successful drug candidates.[8][9]
Therapeutic Frontiers of Pyrazole-4-Carboxylic Acid Derivatives
The versatility of the pyrazole-4-carboxylic acid scaffold is evident in its application across numerous therapeutic areas. Below, we explore its role in several key domains.
Anti-Inflammatory Agents: The Dawn of Selective COX-2 Inhibition
The development of selective cyclooxygenase-2 (COX-2) inhibitors marked a paradigm shift in anti-inflammatory therapy, and the pyrazole scaffold was central to this breakthrough.[10]
Mechanism of Action: Selective COX-2 Inhibition The enzyme cyclooxygenase (COX) exists in two primary isoforms: COX-1 and COX-2.[10] COX-1 is constitutively expressed and plays a role in homeostatic functions like protecting the gastric mucosa.[10] In contrast, COX-2 is induced at sites of inflammation and is responsible for producing prostaglandins that mediate pain and swelling.[10] Traditional Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) inhibit both isoforms, leading to potent anti-inflammatory effects but also to gastrointestinal side effects.
Pyrazole-based molecules, most notably Celecoxib, were designed to selectively inhibit COX-2.[11] Celecoxib's structure features a central pyrazole ring.[12] A key feature is its polar sulfonamide side chain, which binds to a specific hydrophilic pocket present in the COX-2 active site but not in COX-1, accounting for its ~10-20 fold selectivity.[10][11] By inhibiting COX-2, Celecoxib blocks the conversion of arachidonic acid to prostaglandin precursors, thereby reducing inflammation and pain while sparing the protective functions of COX-1.[10][11][13]
Quantitative Data: COX-2 Selectivity The inhibitory potency (IC50) of Celecoxib against COX-1 and COX-2 demonstrates its selectivity.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | ~15 | ~0.04 | ~375 |
| Ibuprofen | ~13 | ~35 | ~0.37 |
Data synthesized from multiple sources indicating relative potencies.[10][11]
Metabolic Disorders: Targeting the Endocannabinoid System
Pyrazole derivatives have also been developed as potent modulators of the endocannabinoid system, which plays a critical role in regulating appetite and energy balance.[14]
Case Study: Rimonabant Rimonabant, a 1,5-diarylpyrazole derivative, was the first selective cannabinoid CB1 receptor antagonist developed for the treatment of obesity.[15][16]
Mechanism of Action: CB1 Receptor Blockade The endocannabinoid system's CB1 receptors are located primarily in the brain but also peripherally in adipose tissue, the liver, and skeletal muscle.[15] Activation of these receptors by endocannabinoids like anandamide stimulates appetite and promotes fat accumulation.[17][18] Rimonabant acts as an inverse agonist or antagonist at the CB1 receptor, effectively blocking these appetite-stimulating pathways.[17][19] This blockade leads to a feeling of satiety, reduced food intake, and consequently, weight loss.[15] Peripherally, Rimonabant was also shown to increase levels of adiponectin, a hormone that helps regulate lipogenesis.[15]
Field-Proven Insights from Clinical Trials Clinical trials demonstrated Rimonabant's efficacy in weight reduction and improving metabolic parameters.[18] However, post-marketing surveillance revealed significant psychiatric side effects, including depression and anxiety, due to the widespread role of the endocannabinoid system in mood regulation.[15][17] These adverse effects ultimately led to its withdrawal from the market, providing a critical lesson in drug development about the complexities of targeting systems with broad physiological roles.[15]
| Parameter | Placebo Group Change | Rimonabant (20 mg) Group Change |
| Weight (kg) | -1.4 | -5.3 |
| HbA1c (%) | +0.1 | -0.6 |
| HDL-C (mg/dL) | +9.8% | +23.4% |
| Triglycerides (mg/dL) | -0.8% | -14.6% |
Data from the RIO-Diabetes trial at 1 year.[18]
Antiviral Applications: Building Blocks for Protease Inhibitors
The pyrazole scaffold is a valuable building block in the synthesis of complex antiviral drugs.[20]
Case Study: Telaprevir Intermediate Telaprevir is a protease inhibitor developed for the treatment of Hepatitis C Virus (HCV) infection.[21][22] It specifically inhibits the HCV NS3/4A serine protease, an enzyme essential for viral replication.[21][23] While the final drug is not a simple pyrazole, key synthetic routes utilize pyrazole-based intermediates to construct the complex architecture required for potent protease inhibition.[21] This highlights the role of pyrazole-4-carboxylic acid derivatives not just as final drug products but as crucial, structurally-directing intermediates in multi-step syntheses.[22]
Anticancer Potential: Targeting Cell Division and Survival
Emerging research has identified pyrazole-4-carboxamide derivatives as potent anticancer agents.[24]
Mechanism of Action: Dual Aurora Kinase Inhibition Aurora kinases A and B are critical regulators of mitosis (cell division).[24] Their abnormal expression is common in many cancers and contributes to chromosomal instability.[24] Recently, novel pyrazole-4-carboxamide analogues have been developed that act as dual inhibitors of Aurora kinases A and B.[24] By inhibiting these kinases, these compounds disrupt cell division, arrest the cell cycle in the G2/M phase, induce apoptosis (programmed cell death), and can lead to polyploidy and abnormal mitosis in cancer cells.[13][24]
Preclinical Data for Lead Compound 6k
| Parameter | Value |
| Target | Aurora Kinase A / B |
| HeLa Cell IC50 | 0.43 μM |
| HepG2 Cell IC50 | 0.67 μM |
| Aurora A Kinase IC50 | 16.3 nM |
| Aurora B Kinase IC50 | 20.2 nM |
Data from a 2024 study on pyrazole-4-carboxamide analogues.[24]
Synthesis and Experimental Protocols
The synthesis of pyrazole-4-carboxylic acid intermediates is well-established, often relying on the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[16][25]
General Synthesis Workflow
A common and robust method for creating the pyrazole ring is the Knorr pyrazole synthesis.[6] The process can be generalized as follows:
Detailed Protocol: Synthesis of a 1,3-Diphenyl-1H-pyrazole-4-carboxylic Acid Intermediate
This protocol is adapted from established literature procedures for synthesizing pyrazole-4-carbaldehydes followed by oxidation.[26]
Objective: To synthesize a pyrazole-4-carboxylic acid intermediate via Vilsmeier-Haack formylation and subsequent oxidation.
Step 1: Synthesis of 1-phenyl-2-(1-phenylethylidene) hydrazine
-
To a solution of para-substituted acetophenone (20 mmol) in anhydrous ethanol, add phenylhydrazine hydrochloride (20 mmol) and sodium acetate (40 mmol).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with water, and dry to obtain the hydrazine intermediate.
Step 2: Vilsmeier-Haack Formylation to Pyrazole-4-carbaldehyde
-
In a flask cooled in an ice bath, prepare the Vilsmeier reagent by slowly adding phosphoryl chloride (POCl3, 16 mL) to dimethylformamide (DMF, 20 mL).
-
Dissolve the hydrazine intermediate from Step 1 in the cold Vilsmeier reagent.
-
Stir the resulting mixture at 50-60°C for 5 hours.
-
Pour the reaction mixture into ice-cold water and neutralize with a saturated solution of sodium hydroxide.
-
Filter the solid precipitate, wash thoroughly with water, dry, and recrystallize from ethanol to yield the pyrazole-4-carbaldehyde.
Step 3: Oxidation to Pyrazole-4-carboxylic Acid
-
Dissolve the pyrazole-4-carbaldehyde (7 mmol) in acetone.
-
Prepare a solution of sodium chlorite (NaClO2, 20 mmol) and amidosulfonic acid (NH2SO3H, 20 mmol) in water.
-
Add the acetone solution of the aldehyde to the oxidizing mixture and stir in an ice bath for 2 hours, then at room temperature for another 2 hours.
-
Concentrate the mixture under reduced pressure to remove acetone.
-
Dissolve the residue in ethyl acetate and wash successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 1,3-diphenyl-1H-pyrazole-4-carboxylic acid.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Detailed Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol allows for the determination of IC50 values for a test compound against COX-1 and COX-2 enzymes.[10]
Objective: To quantify the inhibitory potency of a pyrazole-4-carboxylic acid derivative on COX-1 and COX-2 activity.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Test compound (e.g., Celecoxib or novel pyrazole derivative) dissolved in DMSO.
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2).
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, with co-factors).
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add assay buffer to each well.
-
Add the appropriate enzyme (COX-1 or COX-2) to each well.
-
Add the test compound dilutions or vehicle (DMSO) to the respective wells.
-
Pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Terminate the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Quantify the amount of PGE2 produced in each well using the EIA kit according to the manufacturer's instructions.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.
Conclusion and Future Outlook
Pyrazole-4-carboxylic acid intermediates are undeniably a powerful and versatile scaffold in drug discovery. Their success is demonstrated by marketed drugs like Celecoxib and the valuable clinical insights gained from compounds like Rimonabant.[10][18] The ongoing research into their applications in oncology, infectious diseases, and beyond underscores their continued relevance.[20][24] The synthetic tractability of the pyrazole core allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[27][28] As our understanding of complex biological pathways deepens, the strategic deployment of the pyrazole-4-carboxylic acid motif will undoubtedly continue to yield novel and impactful therapeutic agents.
References
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- The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use. (2007, June 15). J Clin Pharm Ther.
- Synthesis and biological evaluation of some 4-functionalized-pyrazoles as antimicrobial agents. (2011, April 15). PubMed.
- Rimonabant. Wikipedia.
- The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor. Benchchem.
- Synthesis and pharmacological activities of celecoxib derivatives.
- Cannabinoid-1 Receptor Antagonist, Rimonabant, for Management of Obesity and Related Risks. (2006, August 29). Circulation - American Heart Association Journals.
- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020, May 7).
- One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID.
- Celecoxib. Wikipedia.
- celecoxib. ClinPGx.
- A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib. (2026, January 23). Journal of Chemical Education - ACS Publications.
- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021, February 1).
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research.
- Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. (2024, December 15). PubMed.
- Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. The Royal Society of Chemistry.
- Recent advances in the therapeutic applications of pyrazolines. PMC.
- Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ResearchGate.
- Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors. (2017, November 10). PubMed.
- Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. (2024, January 18). Royalchem.
- Current status of pyrazole and its biological activities. PMC.
- A review of pyrazole an its derivative. (2021, May 15). National Journal of Pharmaceutical Sciences.
- Original Functionalized Pyrazoles For Drug Discovery | Building Blocks. (2019, September 17). Life Chemicals.
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2025, March 31).
- Telaprevir Synthetic Routes. MedKoo Biosciences.
- N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. PMC.
- Recent Advances in Synthesis and Properties of Pyrazoles. (2022, August 29). MDPI.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. Google Patents.
- Pyrazoles in Drug Discovery. PharmaBlock.
- Telaprevir – Knowledge and References. Taylor & Francis.
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- Synthesis and Antimicrobial Activity of Pyrazole4-carboxylic Acid Hydrazides and N-(4-Pyrazoyl)hydrazones of Aromatic and Heteroaromatic Aldehydes | Request PDF. ResearchGate.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 12). MDPI.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
- Telaprevir: Pharmacokinetics and Drug Interactions. (2025, August 6). ResearchGate.
- International Journal of Research in Applied Science & Engineering Technology (IJRASET). (2022, September).
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Physicochemical Profiling: 5-Bromo-1-phenyl-1H-pyrazole-4-carboxylic Acid
[1][2]
Executive Summary
5-Bromo-1-phenyl-1H-pyrazole-4-carboxylic acid represents a critical scaffold in medicinal chemistry, particularly for the development of agrochemicals and pharmaceutical agents targeting specific enzyme pathways (e.g., as intermediates for pyrazole-carboxamide fungicides or kinase inhibitors).
Understanding the acidity (pKa) of this compound is the gateway to predicting its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. The ionization state dictates aqueous solubility, membrane permeability, and protein binding.
This guide provides a definitive analysis of the compound's acidity, deriving a high-confidence predicted pKa based on structural electronic theory while detailing the exact experimental protocols required for empirical validation.
Structural Analysis & Theoretical Acidity
The Core Scaffold
The molecule consists of a pyrazole ring substituted at the N1 position with a phenyl group and at the C4 position with a carboxylic acid. The C5 position holds a bromine atom.
-
Parent System: 1-phenyl-1H-pyrazole-4-carboxylic acid.[1][2][3][4][5]
-
Experimental Baseline: The unsubstituted parent acid exhibits a pKa of approximately 4.00 [1].
Electronic Substituent Effects
The acidity of the carboxylic acid is governed by the stability of its conjugate base (the carboxylate anion).[6] Factors stabilizing this anion lower the pKa (increase acidity).
-
5-Bromo Substituent (The Critical Modifier):
-
Inductive Effect (-I): Bromine is highly electronegative. It exerts a strong electron-withdrawing inductive effect through the
-bond framework. This withdraws electron density from the pyrazole ring, and by extension, the carboxylate group at C4. -
Proximity: The 5-position is adjacent ("ortho-like") to the 4-carboxyl group. Inductive effects decay rapidly with distance; however, at this proximity, the effect is pronounced, significantly stabilizing the negative charge of the carboxylate.
-
Steric Effect: The bulky bromine atom may force the carboxyl group out of coplanarity with the pyrazole ring. While this breaks conjugation, it often enhances acidity in benzoic acid analogs (the "ortho effect") by preventing resonance donation from the ring into the carbonyl, which would otherwise destabilize the anion.
-
-
1-Phenyl Group:
-
The phenyl ring at N1 acts as a weak electron-withdrawing group compared to an alkyl chain, further lowering the pKa relative to N-alkyl analogs.
-
Predicted pKa Value
Based on the Hammett equation principles and comparative data from ortho-halogenated benzoic acids (where o-bromo substitution typically lowers pKa by 0.8–1.2 units), we project the pKa of this compound to be in the range of 2.8 – 3.2 .
| Compound | Structural Feature | Electronic Effect | Estimated pKa |
| Parent | 1-phenyl-pyrazole-4-COOH | Baseline | ~ 4.00 |
| Target | 5-Br -1-phenyl-pyrazole-4-COOH | -I Effect (Strong) | 2.8 – 3.2 |
Visualization of Electronic Effects[7][8]
The following diagram illustrates the competing and reinforcing electronic vectors that define the molecule's acidity.
Figure 1: Structural factors influencing the acidity.[6] The 5-Bromo substituent is the primary driver for increased acidity via inductive stabilization.
Experimental Determination Protocols
Due to the hydrophobic nature of the phenyl and bromo substituents, this compound is expected to have low aqueous solubility in its unionized form. Standard aqueous titration will likely fail due to precipitation.
Recommended Method: Potentiometric Titration in Cosolvent (Yasuda-Shedlovsky Method).
Protocol: Cosolvent Potentiometry
Objective: Determine the aqueous pKa (
Reagents:
-
Analyte: >5 mg of this compound (High Purity).
-
Titrant: 0.1 M KOH (Carbonate-free, standardized).
-
Cosolvent: Methanol (HPLC Grade).
-
Background Electrolyte: 0.15 M KCl (to maintain constant ionic strength).
Workflow:
-
Preparation: Prepare three titration vessels with varying Methanol:Water ratios (e.g., 30%, 40%, 50% w/w methanol).
-
Dissolution: Dissolve the analyte in the cosolvent mixture. Ensure complete dissolution before starting.
-
Titration: Titrate with 0.1 M KOH under inert gas (Nitrogen/Argon) purge to prevent
absorption. -
Data Collection: Record pH vs. Volume of titrant.
-
Calculation:
-
Determine the apparent pKa (
) for each solvent ratio using the Bjerrum difference plot or Gran method. -
Yasuda-Shedlovsky Equation: Plot
vs. (dielectric constant of the mixture). -
Extrapolation: The y-intercept of the linear regression corresponds to the theoretical aqueous pKa.
-
Visualization of Experimental Workflow
Figure 2: The Yasuda-Shedlovsky extrapolation workflow for determining pKa of sparingly soluble acids.
Pharmaceutical Implications[9]
Solubility Profile
-
pH < pKa (pH < 3.0): The molecule exists primarily in its neutral, protonated form (
). Solubility will be minimal (likely < 10 ), driven solely by intrinsic solubility ( ). -
pH > pKa (pH > 4.5): The molecule exists as the anionic carboxylate (
). Solubility increases exponentially. For formulation, maintaining a pH > 5.0 is recommended to ensure stability in solution.
Lipophilicity (LogD)
-
The LogP (partition coefficient of neutral form) is expected to be high (~2.5 - 3.0) due to the lipophilic Br and Phenyl groups.
-
LogD (Distribution Coefficient): Will drop significantly as pH increases above the pKa.
-
At physiological pH (7.4), the molecule is fully ionized. This reduces membrane permeability via passive diffusion but prevents accumulation in lipid bilayers.
-
References
-
U.S. Environmental Protection Agency. (2025). CompTox Chemicals Dashboard: 1-Phenyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for Yasuda-Shedlovsky protocol).
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. (Source for Halogen Inductive Effects).[7][8][9]
-
PubChem. (2025).[10] this compound. National Library of Medicine. Retrieved from [Link]
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The Phenyl-Pyrazole Carboxylate Scaffold: From Herbicidal PPO Inhibition to Targeted Oncology
Executive Summary
The 1-phenyl-pyrazole-carboxylic acid scaffold represents a privileged structure in both agrochemical and pharmaceutical discovery. Historically distinguished by its potent inhibition of Protoporphyrinogen Oxidase (PPO) in herbicides, this pharmacophore has recently undergone a "pharmaceutical renaissance." Modern structure-activity relationship (SAR) studies have repurposed the scaffold for high-precision oncology targets, including MCL-1 (apoptosis regulation) and ALKBH1 (DNA demethylation), as well as metabolic targets like Xanthine Oxidoreductase (XOR) .
This technical guide dissects the evolution of phenyl-pyrazole carboxylic acid derivatives, providing validated synthetic protocols, mechanistic pathways, and critical data for researchers optimizing this versatile template.
Part 1: Historical Genesis & The Agrochemical Breakthrough
The PPO Inhibition Mechanism
The discovery of phenyl-pyrazole herbicides in the late 20th century revolutionized weed control. The core mechanism relies on the molecule's ability to mimic Protoporphyrinogen IX , the substrate for the enzyme Protoporphyrinogen Oxidase (PPO) in the chlorophyll biosynthetic pathway.[1][2]
-
Mechanism: Inhibition of PPO leads to the accumulation of Protoporphyrinogen IX, which leaks from the plastid into the cytoplasm.[1] There, it oxidizes to Protoporphyrin IX (Proto IX).[1][2] Upon exposure to light, Proto IX generates singlet oxygen (
), causing rapid lipid peroxidation and membrane disruption.[3] -
The Carboxylate Role: In many commercial herbicides (e.g., Pyraflufen-ethyl), the carboxylic acid moiety (often esterified for leaf penetration) is critical. It acts as a bioisostere for the propionate side chains of the natural substrate, anchoring the molecule within the PPO active site.
Structural Evolution (Agro to Pharma)
Early derivatives focused on the 3-carboxylic acid position. However, steric optimization revealed that the 1-phenyl-1H-pyrazole-4-carboxylic acid isomer offered superior metabolic stability and binding affinity for deep protein pockets, leading to its adoption in modern drug discovery.
Table 1: Comparative Activity Profile of Key Derivatives
| Compound Class | Target | Key Substituents (SAR) | Mechanism of Action | Ref |
| Herbicides | PPO (Chloroplast) | 2,4,6-tri-substituted phenyl ring; Ester prodrugs. | Singlet oxygen generation via Proto IX accumulation.[3] | [1, 2] |
| XOR Inhibitors | Xanthine Oxidoreductase | 4-COOH (essential); Hydrophobic phenyl tail. | Competitive inhibition at the Molybdenum center (Gout therapy). | [3] |
| MCL-1 Inhibitors | MCL-1 (Bcl-2 family) | 3-substituted phenyl; 4-COOH or bioisostere. | Disruption of PPI (Protein-Protein Interaction) in apoptosis. | [4] |
| ALKBH1 Inhibitors | DNA Demethylase | 4-COOH; 5-amino/pyrrole substitutions. | Epigenetic modulation of | [5] |
Part 2: Mechanistic Pathways & Visualization
The PPO Inhibition Cascade
The following diagram illustrates the lethal mechanism of phenyl-pyrazole herbicides within the plant cell.
Caption: Mechanism of Action for Phenyl-Pyrazole Herbicides. Inhibition of PPO causes cytoplasmic accumulation of photosensitive porphyrins.[1]
Part 3: Pharmaceutical Renaissance (Oncology & Metabolism)
Recent literature (2017-2024) highlights the 1-phenyl-1H-pyrazole-4-carboxylic acid as a scaffold capable of navigating complex biological space.
Xanthine Oxidoreductase (XOR) Inhibition
Researchers have identified that the 4-carboxylic acid moiety mimics the transition state of xanthine oxidation.
-
Key Insight: Unlike the planar purine ring of xanthine, the twisted biphenyl nature of the phenyl-pyrazole allows for "induced fit" binding, reducing off-target effects common with flat intercalators [3].
-
Potency: Optimized derivatives (e.g., Compound 16c) exhibit IC50 values < 6 nM, rivaling the clinical standard Febuxostat [3].
ALKBH1 and Epigenetics
In 2024, the scaffold was identified as a potent inhibitor of ALKBH1, a DNA demethylase overexpressed in gastric cancer.[4]
-
Causality: The carboxylic acid forms a salt bridge with Arg residues in the ALKBH1 active site, while the phenyl ring occupies a hydrophobic pocket previously thought to be "undruggable" [5].
-
Prodrug Strategy: Due to the polarity of the free acid, ester prodrugs are often synthesized to cross the cell membrane, where intracellular esterases liberate the active acid [5].
Part 4: Validated Synthetic Protocols
For researchers entering this field, the Vilsmeier-Haack Formylation followed by Pinnick Oxidation is the most robust route for generating 4-carboxylic acid derivatives with high regioselectivity.
Synthetic Workflow Diagram
Caption: Standard synthetic route for 1-phenyl-1H-pyrazole-4-carboxylic acids via Vilsmeier-Haack cyclization.
Detailed Experimental Protocol
Note: This protocol is adapted from high-yield methodologies cited in recent medicinal chemistry literature [3, 5].
Step 1: Hydrazone Formation
-
Reactants: Dissolve substituted acetophenone (1.0 eq) and phenylhydrazine hydrochloride (1.1 eq) in Ethanol (10 mL/mmol).
-
Catalyst: Add catalytic Glacial Acetic Acid (0.5 mL).
-
Conditions: Reflux at 80°C for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Cool to RT. The hydrazone usually precipitates. Filter, wash with cold ethanol, and dry under vacuum.
Step 2: Vilsmeier-Haack Cyclization (The "Formyl" Key)[5]
-
Reagent Prep: In a separate flask, cool DMF (5.0 eq) to 0°C. Add POCl
(3.0 eq) dropwise (exothermic!). Stir for 30 min to form the Vilsmeier salt. -
Addition: Dissolve the hydrazone from Step 1 in minimal DMF and add to the Vilsmeier salt.
-
Cyclization: Heat to 60–80°C for 4–6 hours.
-
Quench: Pour the reaction mixture into crushed ice/water. Neutralize to pH 7–8 with saturated NaHCO
. -
Isolation: The 4-formyl-pyrazole solidifies. Filter and recrystallize from EtOH/DMF.
Step 3: Pinnick Oxidation (Aldehyde
Carboxylic Acid)
Why this method? It avoids over-oxidation and tolerates sensitive functional groups on the phenyl ring.
-
Solvent: Dissolve aldehyde (1.0 eq) in t-Butanol/Water (3:1) or Acetone/Water.
-
Scavenger: Add 2-methyl-2-butene (5.0 eq) or Sulfamic acid (to scavenge hypochlorite).
-
Oxidant: Add Sodium Chlorite (NaClO
, 1.5 eq) portion-wise at 0°C. -
Reaction: Stir at RT for 2–4 hours.
-
Workup: Acidify with 1N HCl to pH 2. The carboxylic acid product will precipitate. Filter and wash with water.
Part 5: Future Perspectives & Strategic Recommendations
-
Bioisosteres: Replace the carboxylic acid with a tetrazole or acyl sulfonamide to improve membrane permeability and metabolic half-life while maintaining the acidic pharmacophore required for receptor binding.
-
Fluorination: Introduction of fluorine on the phenyl ring (specifically ortho/para positions) significantly improves metabolic stability against CYP450 degradation, a common failure point for early pyrazole drugs.
-
Prodrug Design: For oncology applications (ALKBH1/MCL-1), prioritize ester prodrugs (e.g., ethyl or isopropyl esters) to ensure sufficient intracellular concentration before hydrolysis to the active acid.
References
-
Hao, G. F., et al. (2011).[6] "Computational discovery of new protoporphyrinogen oxidase inhibitors." Journal of Chemical Information and Modeling. Link
-
Dayan, F. E., & Duke, S. O. (2010). "Protoporphyrinogen oxidase-inhibiting herbicides." Hayes' Handbook of Pesticide Toxicology. Link
-
Zhang, C., et al. (2017).[7] "Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors." European Journal of Medicinal Chemistry. Link
-
Li, X., et al. (2024). "Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity." ACS Omega. Link
-
Li, Y., et al. (2024). "Structural Optimization and Structure-Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors." Journal of Medicinal Chemistry. Link
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- 7. Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Electronic Landscape of 5-Bromo Substituted Pyrazoles: A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Pyrazole Core and the Influence of Halogenation
Pyrazoles represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous FDA-approved drugs.[1] Their five-membered heterocyclic ring, containing two adjacent nitrogen atoms, offers a unique combination of chemical stability, synthetic versatility, and diverse biological activities, including anti-inflammatory, analgesic, and anti-cancer effects.[2][3] The electronic properties of the pyrazole ring are finely tunable through the introduction of various substituents, significantly impacting their pharmacological profiles.[2]
Among the various modifications, halogenation, particularly bromination at the 5-position, stands out as a critical strategy in drug design and development. The bromine atom, with its moderate electronegativity and size, acts as more than just a simple substituent. It serves as a powerful modulator of the molecule's electronic distribution, reactivity, and intermolecular interactions.[4] Furthermore, the C-Br bond provides a versatile handle for subsequent chemical modifications, most notably through palladium-catalyzed cross-coupling reactions, allowing for the construction of complex molecular architectures.[1][5] This guide provides an in-depth exploration of the electronic properties of 5-bromo substituted pyrazoles, offering both theoretical understanding and practical methodologies for their characterization.
The Electronic Influence of the 5-Bromo Substituent
The introduction of a bromine atom at the 5-position of the pyrazole ring induces significant changes in its electronic landscape. This is primarily due to the interplay of two opposing electronic effects: the electron-withdrawing inductive effect (-I) and the electron-donating resonance effect (+R).
-
Inductive Effect (-I): Bromine is more electronegative than carbon, leading to a polarization of the C-Br sigma bond. This results in a net withdrawal of electron density from the pyrazole ring, making the ring more electron-deficient. This effect is particularly pronounced at the carbon atom directly attached to the bromine.
-
Resonance Effect (+R): The bromine atom possesses lone pairs of electrons that can be delocalized into the pyrazole's π-system. This resonance effect donates electron density to the ring, partially counteracting the inductive withdrawal.
The overall electronic impact of the 5-bromo substituent is a complex balance of these two effects. Generally, the inductive effect tends to dominate, leading to an overall deactivation of the pyrazole ring towards electrophilic substitution compared to the unsubstituted parent pyrazole. However, the resonance effect can influence the regioselectivity of such reactions.[6]
This altered electronic distribution has profound implications for the molecule's:
-
Reactivity: The electron-deficient nature of the 5-bromopyrazole ring makes the C-Br bond susceptible to nucleophilic attack and oxidative addition in transition metal catalysis, forming the basis for widely used cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.[1]
-
Acidity/Basicity: The electron-withdrawing nature of the bromine atom can influence the pKa of the pyrazole ring nitrogens.
-
Intermolecular Interactions: The bromine atom can participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophile. This has been shown to play a role in the crystal packing and supramolecular chemistry of 5-bromopyrazoles.[7]
-
Biological Activity: The modified electronic properties and the potential for halogen bonding can significantly alter the binding affinity of the pyrazole derivative to its biological target. The increased lipophilicity conferred by the bromine atom can also enhance cell membrane permeability.[4]
Characterization of Electronic Properties: A Methodological Approach
A comprehensive understanding of the electronic properties of 5-bromo substituted pyrazoles requires a combination of experimental and computational techniques.
Experimental Characterization
Spectroscopic methods provide valuable information about the electronic structure and environment of the pyrazole core.
-
UV-Vis Spectroscopy: This technique probes the electronic transitions within the molecule. The absorption spectrum of pyrazole derivatives typically shows characteristic bands in the UV region.[8][9] The position and intensity of these bands are sensitive to the electronic nature of the substituents. The introduction of a 5-bromo group can cause a shift in the absorption maxima (bathochromic or hypsochromic shift) and a change in the molar absorptivity, providing qualitative insights into the altered electronic structure.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are indispensable tools for structural elucidation and for probing the electron density distribution within the molecule. The chemical shifts of the pyrazole ring protons and carbons are directly influenced by the electronic effects of the 5-bromo substituent. A downfield shift of the ring protons and carbons is generally observed due to the deshielding effect of the electron-withdrawing bromine atom.[11]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying characteristic functional groups and probing the vibrational modes of the pyrazole ring. The C-Br stretching vibration can be observed, and shifts in the characteristic ring vibrations can provide indirect evidence of the electronic perturbations caused by the bromine substituent.[12][13]
Electrochemical methods, particularly cyclic voltammetry (CV), provide direct quantitative information about the redox properties of 5-bromo substituted pyrazoles, which are intimately linked to their electronic structure.
-
Cyclic Voltammetry (CV): CV is an electrochemical technique that measures the current response of a redox-active species to a linearly cycled potential sweep.[14] By analyzing the resulting voltammogram, one can determine the oxidation and reduction potentials of the molecule. These potentials are directly related to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), respectively. A more electron-deficient pyrazole ring, due to the 5-bromo substituent, will generally be more difficult to oxidize (higher oxidation potential) and easier to reduce (less negative reduction potential).
Experimental Protocol: Cyclic Voltammetry of a 5-Bromo Substituted Pyrazole
Objective: To determine the oxidation potential of a 5-bromo substituted pyrazole derivative and to estimate its HOMO energy level.
Materials:
-
Potentiostat[14]
-
Three-electrode electrochemical cell (including a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode)[15]
-
Electrolyte solution: 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) in anhydrous acetonitrile or dichloromethane[16]
-
Analyte solution: 1-5 mM solution of the 5-bromo substituted pyrazole in the electrolyte solution
-
Ferrocene (for internal calibration)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry, sonicate in deionized water and then in the solvent to be used, and dry thoroughly.[15]
-
Cell Assembly: Assemble the three-electrode cell with the polished working electrode, the platinum counter electrode, and the Ag/AgCl reference electrode.[15]
-
Deoxygenation: Purge the electrolyte solution with an inert gas for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of inert gas over the solution throughout the experiment.[17]
-
Blank Scan: Record a cyclic voltammogram of the electrolyte solution alone to ensure there are no interfering redox-active impurities.
-
Analyte Scan: Add the 5-bromo substituted pyrazole to the electrolyte solution to the desired concentration and record the cyclic voltammogram. The potential should be scanned in the positive direction to observe the oxidation event. Typical scan rates range from 50 to 200 mV/s.[17]
-
Internal Calibration: Add a small amount of ferrocene to the solution and record another cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc+) redox couple has a well-defined potential and can be used as an internal standard to reference the measured potentials.[18]
-
Data Analysis: Determine the half-wave potential (E1/2) of the oxidation peak of the 5-bromo pyrazole from the voltammogram. The E1/2 is the average of the anodic and cathodic peak potentials. The HOMO energy can be estimated using the following empirical equation: EHOMO (eV) = -[Eoxonset vs Fc/Fc+ + 4.8] where Eoxonset is the onset potential of the oxidation peak relative to the Fc/Fc+ couple.
Computational Characterization
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the electronic structure and properties of molecules.[19] DFT calculations can provide detailed insights that complement and help interpret experimental findings.
-
Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[20] For 5-bromo substituted pyrazoles, DFT calculations can be used to:
-
Optimize Molecular Geometry: Determine the most stable three-dimensional structure of the molecule.[21]
-
Calculate HOMO and LUMO Energies: The energies of the frontier molecular orbitals (HOMO and LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and its UV-Vis absorption properties.[21][22]
-
Generate Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of chemical reactivity.[23][24]
-
Simulate Spectroscopic Properties: DFT can be used to predict NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra, which can be compared with experimental data for validation.[12][25]
-
Computational Protocol: DFT Calculation of a 5-Bromo Substituted Pyrazole
Objective: To calculate the HOMO-LUMO energies and generate a Molecular Electrostatic Potential (MEP) map for a 5-bromo substituted pyrazole.
Software: Gaussian, ORCA, or other quantum chemistry software packages.
Methodology:
-
Input File Preparation:
-
Molecular Structure: Build the 3D structure of the 5-bromo substituted pyrazole using a molecular modeling program.
-
Calculation Type: Specify a geometry optimization followed by a frequency calculation. The frequency calculation is important to confirm that the optimized structure is a true energy minimum.
-
Level of Theory: A common and reliable level of theory for organic molecules is the B3LYP hybrid functional with a 6-311+G(d,p) basis set.[21][26]
-
Charge and Multiplicity: Specify the charge (usually 0 for a neutral molecule) and the spin multiplicity (usually 1 for a singlet ground state).[20]
-
-
Running the Calculation: Submit the input file to the quantum chemistry software.
-
Output Analysis:
-
Geometry Optimization: Verify that the optimization has converged and that the frequency calculation yields no imaginary frequencies.
-
HOMO/LUMO Energies: Extract the energies of the HOMO and LUMO from the output file. The HOMO-LUMO gap can then be calculated.
-
MEP Map Generation: Use the optimized coordinates and the calculated wavefunction to generate the MEP map. This is typically done using the visualization software associated with the quantum chemistry package.
-
Data Presentation and Visualization
Quantitative Data Summary
The following table presents hypothetical data for a series of substituted pyrazoles to illustrate the effect of the 5-bromo substituent on key electronic parameters.
| Compound | Substituent at C5 | Oxidation Potential (V vs. Fc/Fc+) | Calculated HOMO (eV) | Calculated LUMO (eV) | HOMO-LUMO Gap (eV) |
| 1 | H | 1.25 | -6.05 | -1.10 | 4.95 |
| 2 | Br | 1.40 | -6.20 | -1.35 | 4.85 |
| 3 | OCH3 | 1.10 | -5.90 | -1.05 | 4.85 |
Table 1: Comparison of electrochemical and computational data for substituted pyrazoles.
Visualizing Electronic Effects and Workflows
Visual representations are crucial for understanding complex scientific concepts. The following diagrams, generated using Graphviz, illustrate key aspects of this guide.
Caption: Interplay of inductive and resonance effects of the 5-bromo substituent on the electronic properties of the pyrazole ring.
Caption: Experimental workflow for the characterization of 5-bromo substituted pyrazoles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rroij.com [rroij.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Crystal structures of 5-bromo-1-arylpyrazoles and their halogen bonding features - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints [mdpi.com]
- 13. benthamdirect.com [benthamdirect.com]
- 14. ossila.com [ossila.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. uni-due.de [uni-due.de]
- 17. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. eurasianjournals.com [eurasianjournals.com]
- 20. medium.com [medium.com]
- 21. espublisher.com [espublisher.com]
- 22. Computational study of an oxetane 4H-pyrazole as a Diels–Alder diene - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. lupinepublishers.com [lupinepublishers.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Synthesis Protocol for 5-Bromo-1-phenyl-1H-pyrazole-4-carboxylic Acid
Abstract & Strategic Overview
This application note details a robust, scalable synthetic route for 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid , a critical scaffold in medicinal chemistry (e.g., for Factor Xa inhibitors and agrochemicals).
Unlike direct halogenation of the pyrazole core—which often suffers from regioselectivity issues between C3, C4, and C5—this protocol utilizes a Sandmeyer-type transformation of a 5-amino precursor. This ensures exclusive regiochemical fidelity at the C5 position. The workflow adopts a modern non-aqueous diazotization strategy (Doyle-type) using tert-butyl nitrite and copper(II) bromide, offering superior yields and safety profiles compared to traditional aqueous sodium nitrite/HBr methods.
Retrosynthetic Analysis
The strategy disconnects the target into three logical phases:
-
Saponification: Revealing the carboxylic acid from the ester.
-
C5-Functionalization: Converting the amino group to bromine via radical substitution.
-
Heterocycle Assembly: Constructing the pyrazole ring from phenylhydrazine and an acyclic vinyl ether.
Figure 1: Retrosynthetic strategy ensuring C5-regioselectivity.
Safety & Precautions (Critical)
-
Phenylhydrazine: Highly toxic, potential carcinogen, and skin sensitizer. Handle strictly in a fume hood with double gloving (Nitrile/Laminate).
-
tert-Butyl Nitrite (t-BuONO): Flammable and volatile. Store in a refrigerator. Decomposes to NOx; ensure adequate ventilation.
-
Copper(II) Bromide: Toxic and corrosive.
-
Reaction Energetics: The diazonium intermediate in Step 2 is generated in situ. While non-aqueous conditions reduce explosion risks compared to dry diazonium salts, the reaction is exothermic and evolves nitrogen gas (
). Ensure the system is vented through a bubbler.
Detailed Experimental Protocol
Phase 1: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate
This step constructs the pyrazole core. The reaction between phenylhydrazine and ethyl (ethoxymethylene)cyanoacetate is a standard cyclocondensation.
Reagents:
-
Phenylhydrazine (1.0 equiv)
-
Ethyl (ethoxymethylene)cyanoacetate (1.0 equiv)
-
Ethanol (Absolute, 10 mL/g substrate)
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Addition: Dissolve ethyl (ethoxymethylene)cyanoacetate (20.0 g, 118 mmol) in absolute ethanol (200 mL). Add phenylhydrazine (12.8 g, 118 mmol) dropwise over 15 minutes. Note: Mild exotherm may occur.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours. Monitor by TLC (50% EtOAc/Hexanes) for the disappearance of starting materials.
-
Crystallization: Cool the reaction mixture slowly to room temperature, then to 0–5°C in an ice bath. The product often precipitates as a solid.
-
Isolation: Filter the solid. If no precipitate forms, concentrate the solvent to ~25% volume and cool again.
-
Purification: Recrystallize from hot ethanol if necessary.
-
Yield: Expect 15–18 g (55–65%) of a white to off-white solid.
-
Checkpoint:
H NMR should show a characteristic broad singlet for around 5.0–6.0 ppm.
-
Phase 2: Non-Aqueous Sandmeyer Transformation (Amino Bromo)
This is the critical step. Using t-butyl nitrite and
Reagents:
-
Ethyl 5-amino-1-phenylpyrazole-4-carboxylate (from Phase 1) (1.0 equiv)
-
tert-Butyl nitrite (1.5 equiv)
-
Copper(II) bromide (
) (1.2 equiv) -
Acetonitrile (Anhydrous, 15 mL/g)
Procedure:
-
Preparation: In a dry 3-neck round-bottom flask under Nitrogen/Argon atmosphere, suspend
(11.6 g, 52 mmol) in anhydrous acetonitrile (200 mL). -
Activation: Add tert-butyl nitrite (6.7 g, 65 mmol) dropwise to the copper suspension. The mixture may turn dark.
-
Substrate Addition: Add the amino-pyrazole (10.0 g, 43.2 mmol) portion-wise as a solid (or dissolved in minimal MeCN) over 30 minutes. Critical: Control the addition rate to manage
evolution. -
Reaction: Stir at room temperature for 2 hours, then heat to 60°C for 1 hour to ensure complete decomposition of the diazonium intermediate and bromide insertion.
-
Quench: Cool to room temperature. Pour the mixture into 200 mL of 1M HCl (aq) to quench copper species and solubilize copper salts.
-
Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with Brine, dry over
, and concentrate.[1] -
Purification: Purify via silica gel flash chromatography (Gradient: 0
20% EtOAc in Hexanes). The bromo-product is less polar than the amino-precursor. -
Yield: Expect 10–11 g (75–80%) of Ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate .
Phase 3: Ester Hydrolysis to Carboxylic Acid
Standard saponification conditions are used to release the final acid.
Reagents:
-
Ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate (1.0 equiv)
-
Lithium Hydroxide Monohydrate (
) (3.0 equiv) -
Solvent: THF/Water (3:1 ratio)
Procedure:
-
Dissolution: Dissolve the bromo-ester (5.0 g, 16.9 mmol) in THF (45 mL).
-
Saponification: Add a solution of
(2.1 g, 50.7 mmol) in Water (15 mL). -
Stir: Stir vigorously at room temperature for 4–6 hours. (Heating to 50°C accelerates the reaction if slow).
-
Workup: Concentrate under reduced pressure to remove THF. Dilute the aqueous residue with water (20 mL).
-
Acidification: Cool the aqueous solution to 0°C. Slowly acidify with 1M HCl to pH
2. The product will precipitate as a white solid.[2] -
Isolation: Filter the solid, wash with cold water, and dry under vacuum at 45°C overnight.
-
Final Yield: Expect 4.0–4.3 g (90–95%) of This compound .
Analytical Data & Validation
Expected Analytical Signatures
| Parameter | Specification | Notes |
| Appearance | White to off-white powder | |
| Melting Point | >200°C (Dec) | High melting point typical for pyrazole acids. |
| Absence of ethyl quartet/triplet confirms hydrolysis. | ||
| LC-MS | [M+H]+ | Characteristic 1:1 Br isotope pattern. |
Workflow Diagram
Figure 2: Step-by-step experimental workflow.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Phase 1 | Incomplete condensation or loss during filtration. | Ensure reagents are pure. Concentrate mother liquor to recover secondary crop. |
| Incomplete Bromination (Phase 2) | Moisture in solvent or inactive CuBr2. | Use anhydrous MeCN. Ensure CuBr2 is fresh (green/black powder, not brown/wet). |
| Violent Gas Evolution (Phase 2) | Addition of t-BuONO/Amine too fast. | Slow down addition. Cool to 0°C initially if scale >10g. |
| Product is Sticky/Oily (Phase 3) | Residual THF or impurities. | Ensure all THF is removed before acidification. Recrystallize from EtOH/Water. |
References
-
Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem. Available at: [Link] (Accessed Oct 2023).
- Doyle, M. P., et al. "Alkyl Nitrites as Nitrosating Agents in Organic Synthesis." J. Org. Chem. 1977, 42, 2431.
- Beck, J. R., et al. "Synthesis of this compound derivatives." Journal of Heterocyclic Chemistry, Vol 24, Issue 3.
-
PubChem Compound Summary: Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Available at: [Link].
Sources
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Pyrazole-Aryl Scaffolds
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its unique electronic properties and ability to act as a versatile hydrogen bond donor and acceptor make it a cornerstone in the design of bioactive molecules targeting a wide range of therapeutic areas, including oncology and inflammation.[1][4][5] The Suzuki-Miyaura cross-coupling reaction stands as a paramount transformation in modern organic synthesis, enabling the efficient construction of carbon-carbon bonds with broad functional group tolerance and generally mild reaction conditions.[6][7]
This guide provides a detailed examination and a robust protocol for the Suzuki-Miyaura coupling of 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid . The direct arylation of this substrate allows for the synthesis of a diverse library of 5-aryl-1-phenyl-1H-pyrazole-4-carboxylic acids, which are valuable building blocks for drug discovery and materials science. We will delve into the critical parameters of this reaction, offering insights into the causal relationships behind experimental choices to ensure reproducible and high-yielding outcomes.
Core Principles and Mechanistic Considerations
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound.[7][8] The catalytic cycle, a fundamental concept for troubleshooting and optimization, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[7]
A base is essential for the transmetalation step, where it activates the organoboron species, typically a boronic acid, to facilitate the transfer of the organic moiety to the palladium center.[9] The choice of base, catalyst, ligand, and solvent system is crucial for a successful reaction, especially when dealing with functionalized substrates like the one in focus.[10]
The presence of the carboxylic acid group on the pyrazole ring introduces a specific challenge. The acidic proton can react with the base, and the resulting carboxylate may coordinate to the palladium catalyst, potentially inhibiting its activity.[11] Therefore, careful selection of the base and reaction conditions is paramount to prevent catalyst deactivation and other side reactions such as premature protodeboronation of the boronic acid.[6] While esterification of the carboxylic acid is a common strategy to circumvent these issues, this guide focuses on the direct coupling of the free acid to provide a more atom-economical approach.
Visualizing the Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Guided Approach
This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required for different boronic acids.
Materials and Reagents
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like PdCl₂(dppf)
-
A suitable phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)
-
Solvent: 1,4-Dioxane/Water or Toluene/Water (typically in a 4:1 to 10:1 ratio)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware, including a reaction vessel suitable for heating under an inert atmosphere.
Reaction Setup and Execution
The following workflow outlines the key steps from preparation to product isolation.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Preparation: To a flame-dried reaction flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.5 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.
-
Catalyst and Solvent Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in the organic solvent (e.g., 1,4-dioxane). Add this solution to the reaction flask via syringe, followed by the addition of degassed water.
-
Degassing: Purge the reaction mixture with the inert gas for 10-15 minutes to ensure all oxygen is removed. Oxygen can lead to the homocoupling of the boronic acid and deactivation of the catalyst.[6]
-
Reaction: Heat the mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate. Carefully acidify the aqueous layer with 1M HCl to a pH of around 3-4 to protonate the carboxylic acid product, then transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with the organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-1-phenyl-1H-pyrazole-4-carboxylic acid.
Data Presentation: Key Parameters and Considerations
The optimal conditions for Suzuki-Miyaura couplings are highly dependent on the specific substrates. The following table provides a starting point for optimization, based on common practices for heteroaryl bromide couplings.
| Parameter | Recommended Starting Point | Rationale and Considerations |
| Palladium Source | Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%) | These are common, air-stable Pd(II) and Pd(0) precursors that are reduced in situ to the active Pd(0) catalyst.[6] |
| Ligand | Buchwald-type ligands (e.g., SPhos, XPhos) or PPh₃ (4-10 mol%) | Bulky, electron-rich phosphine ligands like SPhos and XPhos often accelerate oxidative addition and reductive elimination, which can be beneficial for less reactive heteroaryl bromides.[4][7] |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equiv.) | A moderately strong inorganic base is needed to activate the boronic acid without promoting significant side reactions. Cs₂CO₃ is often more effective for challenging couplings due to its higher solubility in organic solvents.[9][12] |
| Solvent System | 1,4-Dioxane/H₂O or Toluene/H₂O (4:1 to 10:1) | The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[10] Dioxane and toluene are common organic solvents that effectively dissolve the organic reactants. |
| Temperature | 80 - 110 °C | Sufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |
| Boronic Acid | 1.2 - 1.5 equivalents | A slight excess of the boronic acid is used to drive the reaction to completion and to compensate for any potential homocoupling or protodeboronation side reactions.[6] |
Troubleshooting and Field-Proven Insights
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure. 2. Insufficiently active catalyst/ligand system. 3. Catalyst inhibition by the carboxylate. | 1. Ensure thorough degassing of the reaction mixture and solvents. 2. Screen different ligands (e.g., move from PPh₃ to a more electron-rich Buchwald ligand). 3. Consider using a stronger base like K₃PO₄ or protecting the carboxylic acid as a methyl or ethyl ester, followed by saponification post-coupling.[11] |
| Protodeboronation of Boronic Acid | 1. Presence of excess water or acidic impurities. 2. Reaction temperature is too high or reaction time is too long. | 1. Use anhydrous solvents and ensure the base is of high quality. 2. Attempt the reaction at a lower temperature for a longer duration. |
| Formation of Homocoupled Boronic Acid Product | 1. Presence of oxygen. 2. Use of a Pd(II) precursor without efficient reduction to Pd(0). | 1. Improve the degassing procedure. 2. Add a small amount of a reducing agent or switch to a Pd(0) precursor like Pd(PPh₃)₄. |
| Decarboxylation of Starting Material or Product | High reaction temperatures in the presence of a strong base. | This is less common for pyrazole-4-carboxylic acids but can occur. If observed, reduce the reaction temperature or use a milder base.[13] |
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly valuable transformation for the synthesis of complex molecules in drug discovery and materials science. A thorough understanding of the reaction mechanism and the role of each component is critical for success. By carefully selecting the catalyst, ligand, base, and solvent, and by employing rigorous experimental technique, researchers can achieve high yields of the desired 5-aryl-1-phenyl-1H-pyrazole-4-carboxylic acids. The protocol and insights provided herein serve as a comprehensive guide to navigate the intricacies of this powerful reaction.
References
- Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-catalyzed cross-coupling reactions; Wiley-VCH: Weinheim, Germany, 2004; pp. 45–94.
-
Tashiro, S., et al. Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. Org. Lett. 2019, 21(19), 8015-8019. Available online: [Link][14]
-
Reddit. Do carboxylic acids interfere with Suzukis? r/OrganicChemistry. Available online: [Link][11]
-
Muthipeedika, N. J., et al. Screening of different bases for Suzuki coupling. ResearchGate. Available online: [Link][15]
-
Joule, J. A., et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chem. Sci., 2016, 7, 5234-5244. Available online: [Link][16]
-
Šteinbergs, A., et al. Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one. Arkivoc, 2013, (iii), 243-256. Available online: [Link][12]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available online: [Link][6]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available online: [Link][7]
-
Organic Chemistry Portal. Suzuki Coupling. Available online: [Link][17]
-
Oshima, K., et al. Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. Available online: [Link][18]
-
Nanubolu, J. B., et al. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ACS Omega, 2021, 6(45), 30249-30269. Available online: [Link][19]
-
Procter, D. J., et al. Decarboxylative Suzuki-Miyaura Coupling of (hetero)aromatic carboxylic acids using Iodine as the Terminal Oxidant. Angew. Chem. Int. Ed., 2018, 57(42), 13886-13890. Available online: [Link][13]
-
ResearchGate. Suzuki-Miyaura cross coupling reactions of aryl/heteroaryl bromides... | Download Table. Available online: [Link][20]
-
Wordpress. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. Available online: [Link][21]
-
Zhu, L., et al. Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. Org. Lett., 2021, 23(19), 7542-7546. Available online: [Link][1]
-
ResearchGate. Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. Available online: [Link][2]
-
Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available online: [Link][8]
-
Szostak, M., et al. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. Org. Lett., 2021, 23(15), 5892-5897. Available online: [Link][22]
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Denmark, S. E., et al. Palladium-Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. J. Am. Chem. Soc., 2007, 129(46), 14329-14338. Available online: [Link]
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Buchwald, S. L., et al. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Org. Lett., 2014, 16(3), 856-859. Available online: [Link][4]
-
Wang, Z., et al. Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chin. Chem. Lett., 2014, 25(5), 799-802. Available online: [Link][5]
-
Macmillan, D. W. C., et al. Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis. J. Am. Chem. Soc., 2022, 144(15), 6739-6748. Available online: [Link]
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Priya, D., et al. Structural insights into pyrazoles as agents against anti-inflammatory and related disorders. ChemistrySelect, 2022, 7(5), e202104429. Available online: [Link][3]
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amide bond formation with 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid
An In-Depth Guide to Amide Bond Formation with 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid
Introduction: The Significance of Pyrazole Amides in Modern Chemistry
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, with its derivatives demonstrating a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The amide derivatives of pyrazole carboxylic acids are of particular importance, forming the structural core of numerous pharmacologically active molecules.[2] this compound is a versatile and valuable building block in this context, offering multiple points for chemical modification.
However, the direct condensation of a carboxylic acid with an amine to form an amide bond is a kinetically slow and challenging transformation.[3] This difficulty arises from the acid-base reaction between the two components, which forms a highly unreactive carboxylate-ammonium salt.[4][5][6] Consequently, the reaction typically requires high temperatures (>160 °C), conditions that are often incompatible with complex or sensitive molecules.[3][6] To overcome this thermodynamic barrier under milder conditions, activation of the carboxylic acid is essential.
This guide provides a detailed exploration of robust and field-proven methodologies for the efficient synthesis of amides from this compound. We will delve into the mechanistic underpinnings of each method, present detailed step-by-step protocols, and offer insights into selecting the optimal strategy for your specific research needs.
Pillar 1: Carboxylic Acid Activation - The Gateway to Amidation
The core principle behind successful amide bond formation lies in converting the hydroxyl group of the carboxylic acid into a better leaving group. This transformation renders the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by an amine. The primary strategies to achieve this activation are:
-
In-situ activation using coupling reagents: This is the most common approach in modern synthesis, where reagents are added to the reaction mixture to generate a highly reactive intermediate, such as an active ester, which is immediately consumed by the amine.[7]
-
Conversion to a stable, activated derivative: This involves isolating a more reactive species, such as an acyl chloride, which is then used in a subsequent reaction with the amine.[7][8]
This document will focus on three preeminent methods that exemplify these strategies: carbodiimide-mediated coupling (EDC/HOBt), uronium salt-mediated coupling (HATU), and conversion to an acyl chloride via thionyl chloride.
Methodology I: Carbodiimide-Mediated Coupling with EDC/HOBt
The use of carbodiimides, particularly the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is a cornerstone of amide synthesis due to its efficiency and the convenient removal of its urea byproduct.[9][10]
Mechanism of Action
The reaction proceeds through a multi-step mechanism. Initially, the carboxylic acid adds to the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.[9][10] This intermediate is prone to racemization and can undergo an intramolecular rearrangement to a stable N-acylurea byproduct, which terminates the desired reaction pathway.[10]
To mitigate these side reactions, an additive such as 1-Hydroxybenzotriazole (HOBt) is almost always included. HOBt acts as a nucleophilic trap, rapidly intercepting the O-acylisourea to form an HOBt-active ester.[9] This active ester is more stable than the O-acylisourea, less susceptible to racemization, and readily undergoes nucleophilic attack by the amine to furnish the desired amide, regenerating HOBt in the process.[9]
Experimental Protocol: EDC/HOBt Coupling
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.0 - 1.2 equiv)
-
EDC·HCl (1.1 - 1.5 equiv)
-
HOBt (1.1 - 1.5 equiv)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (to achieve 0.1-0.5 M concentration)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).
-
Dissolve the mixture in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Add EDC·HCl (1.2 equiv) to the reaction mixture in portions.
-
Add DIPEA (2.5 equiv) dropwise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and continue stirring for 1 to 18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl or citric acid, saturated aqueous NaHCO₃, and brine.[9][10]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[9]
Methodology II: Uronium/Aminium Salt-Mediated Coupling with HATU
Uronium and aminium salts, such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are among the most powerful and efficient coupling reagents available. HATU is prized for its rapid reaction rates and exceptionally low levels of racemization, making it a preferred choice for challenging couplings.[11]
Mechanism of Action
HATU is an aminium salt derived from HOAt (1-hydroxy-7-azabenzotriazole).[12] The reaction is initiated by the deprotonation of the carboxylic acid by a non-nucleophilic base, typically DIPEA. The resulting carboxylate anion then attacks HATU, displacing the tetramethylurea group and forming a highly reactive OAt-active ester.[9] This active ester is then readily attacked by the amine to yield the final amide product. The nitrogen atom within the pyridine ring of the HOAt moiety is believed to accelerate the coupling step, contributing to HATU's high reactivity.[9]
Experimental Protocol: HATU Coupling
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.1 equiv)
-
HATU (1.1 equiv)
-
Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF) (to achieve 0.1-0.5 M concentration)
Procedure:
-
Under an inert atmosphere, add this compound (1.0 equiv) and HATU (1.1 equiv) to a flame-dried round-bottom flask.
-
Add anhydrous DMF to dissolve the solids.
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (3.0 equiv) dropwise to the stirred solution.
-
Pre-activation: Allow the mixture to stir at 0 °C for 15-30 minutes. This pre-activation step is crucial for the efficient formation of the active ester.[9]
-
Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 1 to 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water, 5% aqueous HCl or citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Methodology III: Acyl Chloride Formation with Thionyl Chloride (SOCl₂)
This classic, robust method involves the conversion of the carboxylic acid to a highly reactive acyl chloride, which is then coupled with the amine.[13] This approach is often cost-effective and highly effective, though the reagents are corrosive and may not be suitable for substrates with sensitive functional groups.[14]
Mechanism of Action
Thionyl chloride (SOCl₂) reacts with the carboxylic acid to form an intermediate chlorosulfite ester. Subsequent nucleophilic attack by the chloride ion, with the concurrent loss of sulfur dioxide (SO₂) and a proton, yields the acyl chloride. The formation of gaseous byproducts (SO₂ and HCl) drives the reaction to completion.[13][15] The resulting acyl chloride is a powerful electrophile that reacts readily with amines, typically in the presence of a base like pyridine or triethylamine to scavenge the HCl produced during the amidation step.[7][8]
Experimental Protocol: Acyl Chloride Formation and Coupling
Materials:
-
This compound (1.0 equiv)
-
Thionyl chloride (SOCl₂) (2.0 - 5.0 equiv)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Catalytic amount of DMF (optional, but recommended)
-
Amine (primary or secondary, 1.1 - 1.5 equiv)
-
Triethylamine (TEA) or Pyridine (2.0 - 3.0 equiv)
Procedure:
Step A: Formation of the Acyl Chloride
-
In a well-ventilated fume hood, add this compound (1.0 equiv) to a round-bottom flask equipped with a reflux condenser.
-
Add anhydrous toluene or DCM, followed by a catalytic drop of DMF.
-
Add thionyl chloride (2.0 equiv) dropwise at room temperature.
-
Heat the mixture to reflux (typically 50-80 °C) for 1-3 hours. The reaction is complete when gas evolution ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure. The crude acyl chloride is often used directly in the next step without further purification.[8]
Step B: Amide Formation
-
Dissolve the crude acyl chloride in anhydrous DCM or THF and cool the solution to 0 °C.
-
In a separate flask, dissolve the amine (1.1 equiv) and TEA (2.0 equiv) in the same anhydrous solvent.
-
Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Data Summary and Method Selection
The choice of coupling method is critical and depends on factors such as the steric and electronic properties of the amine, potential for racemization, cost, and scale. The following table provides a comparative summary to guide your decision-making process.
| Feature | EDC/HOBt | HATU | Thionyl Chloride (SOCl₂) |
| Reagent Type | Carbodiimide + Additive | Uronium/Aminium Salt | Chlorinating Agent |
| Conditions | Mild (0 °C to RT) | Mild (0 °C to RT) | Harsher (Reflux) |
| Reaction Time | 1 - 18 hours | 1 - 18 hours | 2 - 7 hours (two steps) |
| Byproducts | Water-soluble urea | Water-soluble urea | Gaseous (SO₂, HCl) |
| Advantages | Good for general use, easy byproduct removal, moderate cost.[9][10] | High yields, very fast, low racemization, effective for difficult couplings.[9][12] | Low cost, robust, byproducts are easily removed.[13] |
| Disadvantages | Potential for N-acylurea side product, moderate reaction times. | High cost, can react with amine if not pre-activated.[12] | Harsh/corrosive reagents, not suitable for sensitive functional groups.[14] |
| Best For | General purpose synthesis, peptides, scale-up where cost is a factor. | Difficult couplings (hindered/electron-poor amines), chiral substrates, rapid synthesis. | Robust, simple substrates where functional group tolerance is not an issue. |
Visualizing the Workflow
A logical approach is key to selecting the appropriate amidation strategy. The following workflow outlines a decision-making process for this synthesis.
Caption: General mechanism of amide bond formation via an activated intermediate.
References
- Application Notes and Protocols for Amide Bond Formation using EDC and H
- Conversion of carboxylic acids to amide using DCC as an activ
- Synthesis of this compound, ethyl ester - PrepChem.com.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC.
- 4.2.6: Chemistry of Amides.
- SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE - Indo American Journal of Pharmaceutical Research.
- Acid-Amine Coupling using EDCI - Organic Synthesis.
- Direct Amidations of Carboxylic Acids with Amines - Encyclopedia.pub.
- Conversion of Carboxylic acids to amides using DCC as an activ
- Application Notes and Protocols: Preparation of Imidoyl Chlorides from Amides using Thionyl Chloride - Benchchem.
- Amine to Amide (EDC + HOBt) - Common Organic Chemistry.
- Amide Synthesis - Fisher Scientific.
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides.
- Amine to Amide (Coupling)
- Coupling Reagents - ResearchG
- Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (H
- Proposed mechanism for the production of acid chlorides using thionyl...
- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
- Amine to Amide (via Acid Chloride) - Common Conditions.
- (PDF) NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides.
- 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Deriv
- Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies.
- EP0623589A1 - Coupling reagent and method for coupling amines with carboxylic acids - Google P
- Coupling Reagents - AAPPTEC - Peptides.
- metal-free synthesis strategies towards amide bond form
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google P
- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic
- Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
- Direct Amide Formation Between Carboxylic Acids and Amines - Durham E-Theses.
Sources
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- 10. organic-synthesis.com [organic-synthesis.com]
- 11. d-nb.info [d-nb.info]
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Application Note: Strategic Incorporation of 5-Bromo-1-phenyl-1H-pyrazole-4-carboxylic Acid in Zr-MOFs
This Application Note is structured as a comprehensive technical guide for the strategic implementation of 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid (5-Br-Ph-PyCA) in Metal-Organic Framework (MOF) research.
Given the structural nature of this ligand (monotopic carboxylate with a sterically demanding phenyl group and a functional halogen), it is most effectively utilized as a Functional Modulator , Capping Agent , or Post-Synthetic Exchange (PSE) Ligand rather than a primary structural linker. This guide focuses on these high-value applications, particularly within Zirconium-based MOF systems (e.g., UiO-66, MOF-808).
Part 1: Executive Summary & Strategic Rationale
The integration of This compound (5-Br-Ph-PyCA) into MOF architectures represents a precision approach to pore environment engineering . Unlike simple modulators (e.g., acetic acid, formic acid) that are removed during activation, 5-Br-Ph-PyCA is designed to remain coordinated to the metal nodes (Secondary Building Units, SBUs), introducing permanent functionality.
Key Functional Advantages:
-
Halogen Bonding Sites: The C5-Bromine atom acts as a specific binding site for halogen-bond-driven adsorption (e.g., separation of aromatics) or as a heavy-atom tag for crystallographic phasing.
-
Steric Hydrophobicity: The N1-Phenyl group introduces significant steric bulk and hydrophobicity, shielding the metal node from water attack and improving hydrolytic stability.
-
Post-Synthetic Modification (PSM) Platform: The aryl bromide serves as a reactive handle for Suzuki-Miyaura coupling, allowing the grafting of complex functionalities after MOF assembly.
Part 2: Ligand Preparation & Quality Control
Commercial sources often supply the ethyl ester derivative. For MOF synthesis, the free acid form is required. High purity (>99%) is critical to prevent amorphous phase formation.
Protocol A: Hydrolysis and Purification
-
Objective: Convert ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate to the free acid.
-
Mechanism: Base-catalyzed hydrolysis followed by acidification.
Step-by-Step Methodology:
-
Dissolution: Dissolve 5.0 g of the ethyl ester in 50 mL of Ethanol/THF (1:1 v/v).
-
Saponification: Add 20 mL of 2M NaOH (aq). Reflux at 75°C for 4 hours. Monitor by TLC (vanishing ester spot).
-
Work-up: Evaporate organic solvents under reduced pressure. Dilute the aqueous residue with 50 mL water.
-
Acidification: Cool to 0°C. Dropwise add 1M HCl until pH ~2. A white precipitate will form immediately.
-
Purification: Filter the solid. Wash with cold water (3 x 20 mL) to remove salts.
-
Recrystallization (Critical): Recrystallize from hot Ethanol/Water (80:20). Dry in a vacuum oven at 60°C for 12 hours.
-
Validation: 1H NMR (DMSO-d6) must show the disappearance of ethyl signals (quartet ~4.2 ppm, triplet ~1.3 ppm).
-
Part 3: Experimental Protocols for MOF Incorporation
We present two distinct routes: De Novo Defect Engineering (Synthesis) and Post-Synthetic Exchange (Modification).
Protocol B: De Novo Modulated Synthesis (Target: UiO-66-Type)
-
Rationale: Using 5-Br-Ph-PyCA during synthesis competes with the linker (Terephthalic acid, BDC) for Zr coordination sites, creating "missing linker" defects capped by the functional ligand.
Reagents:
-
ZrCl₄ (Metal Source)
-
Terephthalic Acid (H₂BDC - Linker)
-
5-Br-Ph-PyCA (Modulator/Functional Agent)
-
DMF (Solvent) / Acetic Acid (Co-modulator)[1]
Procedure:
-
Pre-mixing: In a 20 mL scintillation vial, dissolve ZrCl₄ (50 mg, 0.21 mmol) in 5 mL DMF.
-
Modulator Addition: Add 5-Br-Ph-PyCA (112 mg, 0.42 mmol). Note: This is a 2:1 Modulator:Zr ratio.
-
Linker Addition: Add H₂BDC (35 mg, 0.21 mmol). Sonicate for 10 mins until clear.
-
Thermal Treatment: Add 0.5 mL Acetic Acid (accelerator). Seal vial and heat at 120°C for 24 hours in an isothermal oven.
-
Isolation: Centrifuge the resulting white powder.
-
Activation (Gentle): Wash with DMF (3x) and Ethanol (3x). Crucial: Do not use high-temperature vacuum activation (>150°C) or strong acid washes, as this may displace the bulky 5-Br-Ph-PyCA ligand.
Protocol C: Post-Synthetic Exchange (PSE) on MOF-808
-
Rationale: MOF-808 (Zr₆ cluster) contains labile formate ligands. PSE allows the quantitative replacement of formates with 5-Br-Ph-PyCA without disrupting the framework topology.
Procedure:
-
Parent MOF Prep: Synthesize standard MOF-808 (formate capped) following literature methods (Furukawa et al.).
-
Exchange Solution: Dissolve 5-Br-Ph-PyCA (200 mg) in 10 mL DMF.
-
Incubation: Suspend 100 mg of activated MOF-808 in the ligand solution.
-
Heating: Incubate at 60°C for 24 hours with gentle stirring (do not grind crystals).
-
Washing: Centrifuge and wash with fresh DMF (3x) to remove unbound ligand.
-
Validation: Digest the MOF (see Part 4) to quantify the Exchange Ratio.
Part 4: Characterization & Validation
Trustworthiness in MOF science relies on proving the ligand is inside the structure, not just physisorbed on the surface.
1H NMR Digestion (The Gold Standard)
-
Method: Dissolve 10 mg of the modified MOF in 600 µL DMSO-d6 + 20 µL HF (48%) or D₂SO₄.
-
Analysis: Integrate the peaks of the Linker (BDC, ~8.0 ppm) vs. the Modulator (5-Br-Ph-PyCA, Pyrazole-H and Phenyl-H).
-
Calculation:
Powder X-Ray Diffraction (PXRD)
-
Compare the modified MOF against the simulated pattern of the parent MOF.
-
Success Criteria: Retention of crystallinity and peak positions (low angle peaks) confirms the framework did not collapse during bulky ligand incorporation.
Nitrogen Isotherms (BET)
-
Expect a decrease in surface area and pore volume compared to the parent MOF.
-
Logic: The bulky Phenyl-Br group occupies pore space. A drastic drop indicates successful grafting; no change indicates failed exchange.
Part 5: Visualization of Workflows
Diagram 1: Post-Synthetic Exchange Mechanism
This diagram illustrates the replacement of labile formate caps on the Zr6 node with the target 5-Br-Ph-PyCA ligand.
Caption: Schematic of Post-Synthetic Exchange (PSE) replacing labile formate ligands with 5-Br-Ph-PyCA.
Diagram 2: Logical Decision Tree for Application
How to choose between Synthesis (De Novo) and Exchange (PSE).
Caption: Decision matrix for selecting De Novo Synthesis vs. Post-Synthetic Exchange based on loading requirements.
Part 6: Data Summary Tables
Table 1: Comparative Synthesis Parameters
| Parameter | De Novo Synthesis (Defect) | Post-Synthetic Exchange (PSE) |
| Target MOF | UiO-66 (Zr) | MOF-808 (Zr) |
| Ligand Role | Defect Capping Agent | Cluster Capping Agent |
| Temperature | 120°C (Solvothermal) | 60°C (Mild Incubation) |
| Solvent | DMF + Acetic Acid | DMF |
| Loading Efficiency | Variable (Statistical) | High (Site Specific) |
| Pore Impact | Creates Mesopores (Missing Linkers) | Reduces Pore Size (Steric Bulk) |
References
-
Cavka, J. H., et al. "A New Zirconium Inorganic Building Brick Forming Metal Organic Frameworks with Exceptional Stability." Journal of the American Chemical Society, 130(42), 13850–13851. Link
-
Furukawa, H., et al. "Water Adsorption in Porous Metal–Organic Frameworks and Related Materials." Journal of the American Chemical Society, 136(11), 4369–4381. Link
-
Gutov, O. V., et al. "Water-Stable Metal-Organic Frameworks for Capture of Nerve Agent Simulants." Inorganic Chemistry, 55(21), 11257–11263. (Describes Pyrazole-Carboxylate coordination modes). Link
-
Deria, P., et al. "Versatile Functionalization of the NU-1000 Platform by Solvent-Assisted Ligand Incorporation." Chemical Science, 4, 3931-3936. (Protocol base for PSE). Link
-
Vismara, R., et al. "Halogen Bonding in Metal–Organic Frameworks." Crystal Growth & Design, 20(6), 4064–4073. Link
Sources
Application Note: High-Yield Telescoped Synthesis of 5-Bromo-1-phenyl-1H-pyrazole-4-carboxylic Acid
Topic: One-Pot Synthesis of 5-Bromo-1-phenyl-1H-pyrazole-4-carboxylic Acid Derivatives Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
The this compound scaffold is a "privileged structure" in medicinal chemistry, serving as a critical intermediate for CDK inhibitors, agrochemicals, and anti-inflammatory agents. Traditional synthesis often involves three discrete steps: hydrazone formation, Vilsmeier-Haack cyclization/formylation, and separate oxidation.
This guide details a telescoped, one-pot protocol that integrates cyclization, regioselective bromination, and formylation, followed by a direct oxidation workup. By utilizing phosphorus oxybromide (
Scientific Background & Mechanism[1][2]
The "Double Vilsmeier" Cascade
The core of this synthesis relies on the reactivity of hydrazones with Vilsmeier-type reagents. Unlike standard formylations of electron-rich aromatics, this reaction is a cascade cyclization.
-
Hydrazone Formation: Phenylhydrazine condenses with a methyl ketone (e.g., acetophenone) to form the corresponding hydrazone.
-
Vilsmeier Attack: The Vilsmeier reagent (generated from DMF and
) attacks the -carbon of the hydrazone. -
Cyclization & Halogenation: A second equivalent of the reagent facilitates cyclization and the substitution of the C5-oxygen (from the enol tautomer) with bromine.
-
Formylation: The excess reagent formylates the C4 position, resulting in 5-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde.
Why ?
While
Experimental Protocol
Materials & Reagents[1][3][4][5][6]
-
Starting Material: Acetophenone (or substituted derivative) (10 mmol)
-
Reagents: Phenylhydrazine (10 mmol), Phosphorus Oxybromide (
) (30 mmol), DMF (anhydrous). -
Oxidants: Sodium Chlorite (
), Sulfamic Acid ( ). -
Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Water.
Step-by-Step Procedure
Stage A: One-Pot Cyclization & Bromination
-
Hydrazone Generation: In a dry round-bottom flask under Argon, dissolve acetophenone (1.20 g, 10 mmol) in anhydrous DMF (10 mL). Add phenylhydrazine (1.08 g, 10 mmol) and stir at RT for 1 hour. Note: Completion can be monitored by TLC (loss of ketone).[1]
-
Vilsmeier Reagent Preparation (In Situ): Cool the mixture to 0°C. Cautiously add
(8.6 g, 30 mmol) portion-wise over 15 minutes. Caution: Exothermic reaction. -
Cyclization: Allow the mixture to warm to RT, then heat to 80–90°C for 4–6 hours. The solution typically turns deep orange/red.
-
Hydrolysis: Cool to RT. Pour the reaction mixture slowly into crushed ice (100 g) with vigorous stirring. Neutralize to pH 7–8 using saturated
solution. -
Isolation of Intermediate (Optional but Recommended): The 5-bromo-4-carbaldehyde precipitates as a solid. Filter, wash with water, and dry.[2]
-
Telescoped Option: For a true one-pot process, extract the aqueous slurry with THF/DCM (1:1) and proceed directly to oxidation without drying.
-
Stage B: Pinnick Oxidation (Carbaldehyde
Carboxylic Acid)
Standard permanganate oxidation is often too harsh for the bromo-pyrazole moiety. The Pinnick oxidation is milder and preserves the halogen handle.
-
Setup: Dissolve the crude aldehyde (from Stage A) in a mixture of THF (20 mL) and Water (5 mL). Add Resorcinol (1.1 eq) or 2-methyl-2-butene (5 eq) as a chlorine scavenger.
-
Oxidation: Add Sulfamic Acid (1.5 eq) followed by Sodium Chlorite (
, 1.5 eq) dissolved in minimal water dropwise at 0°C. -
Reaction: Stir at RT for 2–3 hours. The reaction mixture usually turns pale yellow.
-
Workup: Acidify carefully with 1N HCl to pH 3–4. The product, This compound , will precipitate.
-
Purification: Filter the solid. Recrystallize from Ethanol/Water if necessary.
Data Analysis & Troubleshooting
Expected Yields
| Substrate | Intermediate (Aldehyde) Yield | Final Acid Yield (Two Steps) |
| Acetophenone (Unsubstituted) | 85-92% | 78-85% |
| 4-Methyl-Acetophenone | 80-88% | 75-82% |
| 4-Nitro-Acetophenone | 65-72% | 55-60% |
Characterization (Typical Signals)
-
H NMR (DMSO-
):- 12.5 ppm (s, 1H, -COOH)
- 8.1–8.3 ppm (s, 1H, Pyrazole H-3)
- 7.4–7.8 ppm (m, 5H, Phenyl ring)
-
MS (ESI):
-
Shows characteristic doublet for Br isotopes (
and ).
-
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield in Stage A | Incomplete Vilsmeier complex formation. | Ensure |
| Incomplete Oxidation | pH too high during Pinnick reaction. | Ensure sulfamic acid is added to maintain acidic buffer zone. |
| Product is Oily | Residual DMF. | Wash the organic extract efficiently with water/brine before oxidation stage. |
| Loss of Bromine | Halogen exchange or reduction. | Avoid using |
Pathway Visualization
The following diagram illustrates the cascade mechanism from the hydrazone to the final carboxylic acid.
Caption: Reaction pathway for the conversion of acetophenone to the target pyrazole acid via Vilsmeier-Haack cascade and Pinnick oxidation.
References
-
Vilsmeier-Haack Synthesis of Pyrazoles: Popov, A. V., et al. (2019).[1] "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions." Arkivoc, 2019(vi), 1-14. [Link]
-
Mechanism of Vilsmeier-Haack Reaction: Meth-Cohn, O., & Stanforth, S. P. (1991). "The Vilsmeier–Haack Reaction (Review)." Comprehensive Organic Synthesis. [Link]
-
Pinnick Oxidation Protocol: Lindgren, B. O., & Nilsson, T. (1973). "Preparation of Carboxylic Acids from Aldehydes (Using Chlorite)." Acta Chemica Scandinavica, 27, 888. [Link]
-
Regioselective Synthesis of 5-Substituted Pyrazoles: Deng, X., & Mani, N. S. (2008). "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry, 73(6), 2412–2415. [Link]
Sources
microwave-assisted synthesis involving 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid
An In-Depth Technical Guide to Microwave-Assisted Synthesis Involving 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid
Authored by: A Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for leveraging microwave-assisted organic synthesis (MAOS) in the functionalization of this compound. This versatile building block is of significant interest in medicinal chemistry, and its efficient modification is crucial for the rapid development of novel chemical entities.[1][2]
Microwave irradiation has emerged as a transformative technology in synthetic chemistry, offering dramatic accelerations in reaction rates, increased product yields, and enhanced purity compared to conventional heating methods.[3][4][5][6] This is primarily due to the mechanism of microwave heating, which involves direct interaction with polar molecules in the reaction mixture, leading to rapid and uniform heating that circumvents the slow process of thermal conduction.[3][7] For nitrogen-containing heterocycles like pyrazoles, which are staples in pharmaceutical development, these advantages are particularly pronounced.[1][3][8]
This document will explore two primary synthetic transformations of the title compound: C-C bond formation via Suzuki-Miyaura cross-coupling at the C5-bromo position and amide bond formation at the C4-carboxylic acid moiety.
Section 1: The Rationale for Microwave-Assisted Synthesis
The choice to employ microwave energy is not merely for convenience; it is a strategic decision rooted in the principles of chemical kinetics and green chemistry.
-
Kinetic Advantages: Chemical reactions are accelerated by microwave exposure due to thermal effects that allow temperatures to be reached quickly and efficiently.[7][9] For many reactions, including the palladium-catalyzed cross-couplings and amidations discussed herein, this rapid heating can significantly reduce reaction times from many hours to mere minutes.[10][11] This is invaluable in a drug discovery setting where rapid library synthesis is paramount.
-
Overcoming Activation Barriers: Microwave energy can efficiently supply the activation energy required for challenging transformations. In the case of direct amidation, microwaves can facilitate the dehydration step required for amide bond formation, sometimes reducing the need for potent, and often toxic, coupling agents.[12]
-
Enhanced Yields and Purity: The rapid and uniform heating provided by microwaves can minimize the formation of side products that often arise from prolonged exposure to high temperatures in conventional heating methods.[4][7] This frequently leads to cleaner reaction profiles and higher isolated yields.
-
Green Chemistry Alignment: MAOS aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less hazardous solvents or even solvent-free conditions.[5][9][13]
Logical Workflow for Derivatization
The derivatization strategy for this compound can be visualized as a two-pronged approach, targeting its distinct functional groups.
Caption: Logical workflow for the dual functionalization of the pyrazole core.
Section 2: Safety in Microwave-Assisted Organic Synthesis
Trustworthiness in any protocol begins with safety. Microwave reactors are not domestic ovens; they are specialized instruments designed to handle the high pressures and temperatures generated when heating solvents above their boiling points.[14]
Critical Safety Protocols:
-
Dedicated Equipment: Only use a microwave reactor specifically designed for chemical synthesis. These units are equipped with essential safety features like pressure monitoring, temperature sensors (IR and/or fiber-optic), and automatic power modulation to prevent runaway reactions.[14][15] Domestic microwave ovens are extremely dangerous for this work and must never be used.[15]
-
Vessel Integrity: Always inspect the specialized glass or quartz reaction vials for cracks or defects before use. Use the correct cap and septum to ensure a proper seal.[16]
-
Pressure Management: Be aware of the pressure limits of your reaction vessel. Calculate the potential pressure buildup from solvent evaporation at the target temperature.[16] Never exceed the manufacturer's recommendations.
-
Stirring: Use a magnetic stir bar in all reactions to prevent localized superheating and ensure even temperature distribution.[15][16] For viscous mixtures, ensure the stir bar is sufficiently large and stirring is vigorous.
-
Solvent Choice: Polar solvents are most effective for microwave heating.[13] Avoid using low-polarity solvents unless a susceptor (a highly microwave-absorbent material) is added. Never put anything metallic, such as metal powders, directly into the microwave unless it is fully suspended in a sufficient volume of solvent.[16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coats, and gloves. Conduct all reactions within a certified laboratory fume hood.[15]
-
Cooling: Allow the reaction vessel to cool to a safe temperature (well below the solvent's boiling point) before opening to release any residual pressure.[14]
Section 3: Protocol for C5-Arylation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. Microwave irradiation dramatically accelerates this palladium-catalyzed process.[17][18] The bromine atom at the C5 position of the pyrazole is an excellent handle for this transformation. A challenge with halogenated pyrazoles can be a competing dehalogenation side reaction; however, bromo-derivatives often provide a good balance of reactivity and stability.[19]
Causality of Microwave Enhancement
The catalytic cycle of the Suzuki reaction involves oxidative addition, transmetalation, and reductive elimination. Each step has an energy barrier that can be overcome more rapidly with the efficient and uniform heating provided by microwaves. The base required to activate the boronic acid is also more effectively utilized at the elevated temperatures quickly achieved in the microwave reactor.[20]
Sources
- 1. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pnrjournal.com [pnrjournal.com]
- 8. mdpi.com [mdpi.com]
- 9. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. bspublications.net [bspublications.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Safety Considerations for Microwave Synthesis [cem.com]
- 16. chem.tamu.edu [chem.tamu.edu]
- 17. html.rhhz.net [html.rhhz.net]
- 18. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Suzuki Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Guide: Optimizing Yield for 5-Bromo-1-Phenyl-1H-Pyrazole-4-Carboxylic Acid
This guide is structured as a Tier-2 Technical Support resource, designed for researchers requiring high-purity synthesis and yield optimization. It prioritizes the Hydroxy-to-Bromo conversion (POBr₃ route) over the traditional Sandmeyer reaction due to superior scalability and regiocontrol.
Topic: Synthesis Optimization & Troubleshooting Target Molecule: 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid CAS Registry (Related): 1564628-87-0 (Ethyl ester analog)
Executive Summary & Route Selection
The synthesis of this compound is often plagued by low yields (<40%) and regioselectivity issues. Two primary routes exist:
| Feature | Route A: The Sandmeyer Method (Legacy) | Route B: The POBr₃ Method (Recommended) |
| Precursor | 5-Amino-1-phenylpyrazole-4-carboxylate | 5-Hydroxy-1-phenylpyrazole-4-carboxylate |
| Key Reagent | NaNO₂/HBr or Isoamyl Nitrite/CuBr₂ | Phosphorus Oxybromide (POBr₃) |
| Mechanism | Diazotization | Nucleophilic Substitution (OH |
| Common Yield | 30–45% (Variable) | 75–85% (Consistent) |
| Main Failure | Diazo decomposition, side-products | Moisture sensitivity of POBr₃ |
Recommendation: Adopt Route B for reproducible high yields. The hydroxy group allows for a cleaner transformation than the unstable diazonium intermediate required in Route A.
Optimized Synthetic Workflow (Route B)
Phase 1: Regioselective Cyclization
Objective: Synthesize Ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate.
Critical Mechanism: The reaction of phenylhydrazine with diethyl ethoxymethylenemalonate (DEMM) is regioselective. The terminal
Protocol:
-
Stoichiometry: 1.0 eq Phenylhydrazine : 1.05 eq DEMM.
-
Solvent: Ethanol (anhydrous).
-
Procedure:
-
Cool ethanol solution of DEMM to 0°C.
-
Add phenylhydrazine dropwise (exothermic control).
-
Reflux for 2–3 hours.
-
Checkpoint: Monitor TLC for disappearance of phenylhydrazine.
-
-
Isolation: Cool to room temperature. The product often precipitates. If not, concentrate in vacuo and triturate with cold diethyl ether.
Phase 2: Bromination (The Yield Critical Step)
Objective: Convert 5-OH to 5-Br using POBr₃. Why POBr₃? It acts as both a dehydrating agent and a brominating source, driving the reaction to completion more effectively than PBr₃.
Protocol:
-
Setup: Flame-dried glassware, Argon/Nitrogen atmosphere.
-
Reagents: 1.0 eq 5-Hydroxy intermediate : 3.0 eq POBr₃.
-
Solvent: Acetonitrile (MeCN) or Toluene. (MeCN often allows for lower temp, 60–80°C).
-
Procedure:
-
Suspend intermediate in solvent.
-
Add POBr₃ as a solid (glovebox or rapid addition) or solution.
-
Heat to 80°C for 4–6 hours.
-
-
Quench (Hazard): Pour reaction mixture slowly onto crushed ice/NaHCO₃. Violent hydrolysis of excess POBr₃ occurs.
-
Extraction: Extract with Ethyl Acetate (x3). Dry over Na₂SO₄.
Phase 3: Hydrolysis
Objective: Saponify ethyl ester to carboxylic acid without debromination. Protocol:
-
Reagent: LiOH (2.0 eq) in THF/Water (1:1).
-
Temp: Room temperature (Do not reflux; heat promotes decarboxylation).
-
Workup: Acidify carefully to pH 3–4 with 1M HCl. Precipitate collection.
Visual Workflow (Graphviz)
Caption: Optimized synthetic pathway highlighting critical control points for moisture and temperature.
Troubleshooting Guide
Issue 1: Low Yield in Bromination Step (Phase 2)
Symptom: Incomplete conversion of the hydroxy compound; presence of sticky black tar. Root Cause:
-
POBr₃ Quality: Phosphorus oxybromide hydrolyzes rapidly in air. Old bottles often contain HBr and Phosphoric acid, which are ineffective for this conversion.
-
Moisture: Water in the solvent consumes POBr₃ before it reacts with the substrate. Solution:
-
Validation: Check POBr₃ physical state. It should be a crystalline solid, not a syrup.
-
Corrective Action: Use a fresh bottle or sublime old POBr₃. Distill Acetonitrile over
or use molecular sieves (3Å). Increase equivalents of POBr₃ to 4.0 eq if moisture is suspected.
Issue 2: "Missing" Product after Hydrolysis (Phase 3)
Symptom: NMR shows loss of the ethyl group, but also loss of the carboxylic acid proton (or total disappearance of product). Root Cause: Decarboxylation. Pyrazole-4-carboxylic acids are prone to thermal decarboxylation, especially if the 5-position is substituted with electron-withdrawing groups (like Br). Solution:
-
Temperature Control: Perform hydrolysis at Room Temperature or even 0°C. Never reflux the hydrolysis step.
-
pH Control: When acidifying the salt to get the free acid, do not go below pH 3. Strongly acidic conditions + heat = rapid decarboxylation.
Issue 3: Regioisomer Contamination
Symptom: NMR shows a mixture of two isomers (5-bromo and 3-bromo). Root Cause: Incorrect cyclization in Phase 1. If the reaction of phenylhydrazine and DEMM is too hot initially, or if the wrong solvent pH is used, the hydrazine may attack the ester group first. Solution:
-
Protocol Adjustment: Ensure the reaction starts at 0°C. The kinetic product (attack at
-carbon) favors the 5-hydroxy isomer. -
Purification: The 5-hydroxy isomer is typically less soluble in cold ethanol than the 3-hydroxy isomer. Recrystallize the intermediate before the expensive bromination step.
Frequently Asked Questions (FAQs)
Q: Can I use PBr₃ instead of POBr₃?
A: Generally, no. POBr₃ is preferred because the phosphoryl group (
Q: I am stuck with the 5-Amino precursor (Route A). How do I improve the Sandmeyer yield? A: The aqueous Sandmeyer (NaNO₂/HBr) often fails due to the poor solubility of the pyrazole.
-
Try Anhydrous Sandmeyer: Use t-Butyl Nitrite (1.5 eq) and CuBr₂ (1.2 eq) in anhydrous Acetonitrile.
-
Procedure: Dissolve CuBr₂ and t-Butyl Nitrite in MeCN. Add the amine slowly at 0°C. Warm to 60°C. This typically boosts yield from ~35% to ~65% [1].
Q: How do I remove the inorganic phosphorus salts during workup? A: These salts can cause emulsions. After quenching with ice/water, adjust the pH to ~7-8 with saturated NaHCO₃ before extraction. This keeps the phosphate byproducts in the aqueous layer.
References
-
Regioselective Synthesis of 5-Aminopyrazoles
-
Bromination Methodologies (POBr3 vs Sandmeyer)
-
General Pyrazole Synthesis (Knorr/Fischer)
Sources
- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 2. guidechem.com [guidechem.com]
- 3. jocpr.com [jocpr.com]
- 4. US3760084A - Method of using 5-amino-1-phenyl or substituted phenyl-4-pyrazolecarbonitriles or carbox-amides - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 8. jk-sci.com [jk-sci.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
recrystallization solvents for purifying 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid
Technical Support Guide: Purification of 5-Bromo-1-phenyl-1H-pyrazole-4-carboxylic Acid
Introduction
Subject: this compound (CAS: N/A for specific isomer, generic pyrazole acid derivatives often ~200°C+) Chemical Class: Heterocyclic Carboxylic Acid Application: Intermediate in drug discovery (e.g., scaffold for kinase inhibitors, agrochemicals).[1][2][3][4]
This guide addresses the purification of This compound . Due to the amphoteric nature of the pyrazole ring and the acidic carboxylic tail, this molecule presents unique solubility challenges.[1][3][4] The protocols below prioritize Acid-Base Reprecipitation for bulk impurity removal and Solvent Recrystallization for final polishing.[1][2][3][4]
Part 1: Troubleshooting & Diagnostics (Q&A)
Q1: My crude product is a sticky, dark oil that refuses to crystallize. What is happening? Diagnosis: This "oiling out" phenomenon usually indicates the presence of non-polar impurities (e.g., unreacted phenylhydrazine, bromination byproducts) or residual high-boiling solvents (DMF, DMSO).[1][2][3][4] Solution:
-
Do not heat further. Heating often degrades the thermally labile bromine bond.[1][2][4]
-
Switch to Acid-Base Extraction. Dissolve the oil in 1N NaOH. The product (as a carboxylate salt) will dissolve; the non-polar oily impurities will not.[1][2][3][4] Filter the aqueous solution, then re-acidify with HCl to precipitate the solid.[1][2][3][4]
Q2: I tried recrystallizing from pure Ethanol, but the yield is very low (<30%). Diagnosis: The compound is likely too soluble in hot ethanol and remains soluble even when cold (high solubility product). Solution: Use a Co-Solvent System (Ethanol/Water) .[1][2][3][4]
-
Dissolve the compound in the minimum amount of boiling Ethanol.[1][2][4]
-
Add hot Water dropwise until the solution turns slightly turbid.
-
Allow it to cool slowly to room temperature, then to 4°C. This drastically reduces the solubility of the product while keeping impurities in the mother liquor.[1][2][4]
Q3: The solid is off-white/yellow even after recrystallization. How do I remove the color? Diagnosis: Trace oxidation products (often from the phenyl ring or hydrazine residues) are trapped in the crystal lattice.[1][2][3][4] Solution: Perform an Activated Carbon Treatment .[1][2][4]
-
Dissolve the crude solid in hot Ethanol (or the recrystallization solvent).[1][2][3][4]
-
Stir at reflux for 15-30 minutes.
-
Filter hot through a Celite pad to remove the carbon.[1][2][4]
Part 2: Standard Operating Protocols
Protocol A: Acid-Base Reprecipitation (Primary Purification)
Best for: Crude reaction mixtures containing non-acidic impurities.[1][2][3]
-
Dissolution: Suspend the crude solid in 10% aqueous NaOH (approx. 10 mL per gram of solid). Stir until dissolved.
-
Filtration: Filter the alkaline solution through a sintered glass funnel to remove insoluble material.[1][2][4]
-
Precipitation: Cool the filtrate to 0–5°C in an ice bath. Slowly add 2N HCl dropwise with vigorous stirring until pH reaches ~1–2.
-
Isolation: Filter the solid, wash with cold water (3x) to remove inorganic salts (NaCl), and dry under vacuum.[1][2][3][4]
Protocol B: Recrystallization (Final Polishing)
Best for: High-purity requirements (>98%) for analytical standards or biological assays.[1][2][3]
| Parameter | Recommendation | Mechanism |
| Primary Solvent | Ethanol (95% or Absolute) | Solubilizes the organic skeleton at high temps.[1][2][3][4] |
| Anti-Solvent | Water | Drastically reduces solubility of the hydrophobic bromo-phenyl moiety.[1][2][3][4] |
| Alternative | Methanol | Higher polarity; useful if Ethanol yield is too low.[1][2][4] |
| Avoid | Benzene/CCl4 | Toxic and poor solubility for carboxylic acids.[1][2][4] |
Step-by-Step:
-
Place 1.0 g of semi-pure acid in a flask.
-
Add Ethanol (start with ~5-10 mL) and heat to reflux. Add more ethanol in small increments until fully dissolved.[1][2][4]
-
Remove from heat.[1][2][4] Add Water dropwise to the hot solution until a faint, persistent cloudiness appears.
-
Slow Cooling: Wrap the flask in a towel or place in a warm water bath to cool slowly to room temperature (prevents oiling out).
-
Chill in an ice bath for 1 hour.
-
Filter and wash crystals with cold 50% Ethanol/Water .
Part 3: Visualization & Logic
Purification Decision Tree
Caption: Decision matrix for selecting the optimal purification route based on the physical state and purity of the crude material.
References
-
PrepChem. Synthesis of this compound, ethyl ester. (Detailed protocol for the ethyl ester derivative using Ethanol/Water recrystallization).
-
Asian Journal of Research in Chemistry. Synthesis of 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. (Discusses recrystallization of phenyl-pyrazole derivatives from Ethanol/Acetic Acid).
-
MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (Demonstrates Ethanol as a standard solvent for phenyl-pyrazole carboxylates).
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization.[1][2][4] (General guide on solvent selection for carboxylic acids and polar aromatics).
-
Fisher Scientific. 5-Phenyl-1H-pyrazole-4-carboxylic acid, 97%.[1][2][3][4] (Safety and physical property data for the non-brominated analog). [1][2][3]
Sources
- 1. eMolecules 1-(4-Bromo-phenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | | Fisher Scientific [fishersci.com]
- 2. 5-bromo-1H-pyrazole-3-carboxylic acid | C4H3BrN2O2 | CID 21218106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. 5-Phenyl-1H-pyrazole-4-carboxylic acid, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 8. jocpr.com [jocpr.com]
Technical Support Center: Optimizing Solubility of 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic Acid for NMR Analysis
Welcome to the technical support center for optimizing the solubility of 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid for Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in preparing this compound for NMR analysis. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you might encounter during your experiments.
I. Understanding the Challenge: Why is this compound Difficult to Dissolve?
The structure of this compound, with its aromatic rings and a carboxylic acid group, presents a classic solubility challenge. The planar, aromatic portions of the molecule are hydrophobic, while the carboxylic acid group is polar and capable of hydrogen bonding. This dual nature can lead to poor solubility in many common NMR solvents. Furthermore, in the solid state, the carboxylic acid can form strong intermolecular hydrogen bonds, creating a stable crystal lattice that is difficult to break down.
II. Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My compound is not dissolving in standard deuterated solvents like CDCl₃ or DMSO-d₆. What should I do?
This is a common issue with compounds like this compound. Here’s a systematic approach to troubleshoot this problem:
A1: Initial Solvent Screening
Before committing to a specific solvent, it's wise to perform a small-scale solubility test with non-deuterated solvents to conserve your expensive deuterated counterparts.[1][2]
Protocol for Initial Solvent Screening:
-
Weigh out a small, known amount of your compound (e.g., 1-2 mg) into several small vials.
-
Add a measured volume (e.g., 0.1 mL) of different non-deuterated solvents to each vial, covering a range of polarities.
-
Vortex or sonicate the vials for a few minutes to aid dissolution.
-
Visually inspect for complete dissolution.
Table 1: Common Deuterated Solvents for NMR and Their Properties [3][4][5]
| Solvent | Polarity | Dielectric Constant | Typical Use Cases |
| Chloroform-d (CDCl₃) | Low | 4.8 | General-purpose for many organic compounds. |
| Acetone-d₆ | Medium | 20.7 | Good for moderately polar compounds. |
| Dimethyl sulfoxide-d₆ (DMSO-d₆) | High | 47 | Excellent for polar and sparingly soluble compounds.[6] |
| Methanol-d₄ (CD₃OD) | High | 32.7 | Suitable for polar compounds, can exchange with labile protons. |
| Deuterium Oxide (D₂O) | High | 80.1 | For water-soluble compounds.[3] |
If your compound shows poor solubility in all common single solvents, you will need to explore more advanced techniques.
Q2: I've tried the common solvents without success. What is the next logical step?
A2: Co-Solvent Systems
A powerful and often effective method is to use a co-solvent system.[7][8][9] This involves mixing two or more miscible solvents to fine-tune the polarity of the medium to better match the solute.[10] For your compound, a mixture of a non-polar and a polar aprotic solvent is a good starting point.
Workflow for Co-Solvent Selection
Caption: A logical workflow for employing a co-solvent system.
Recommended Co-Solvent Mixtures:
-
CDCl₃ with a few drops of DMSO-d₆: This is often a very effective combination. The CDCl₃ will interact with the hydrophobic phenyl and bromo-pyrazole rings, while the DMSO-d₆ will solvate the polar carboxylic acid group.
-
CDCl₃ with a few drops of Methanol-d₄: Similar to the above, but be aware that the hydroxyl proton of methanol-d₄ can exchange with your carboxylic acid proton, potentially leading to signal broadening or disappearance.
Protocol for Using a Co-Solvent System:
-
Suspend your compound in the less polar solvent (e.g., 0.5 mL of CDCl₃).
-
Add the more polar co-solvent (e.g., DMSO-d₆) dropwise while vortexing or sonicating.
-
Continue adding the co-solvent until the compound fully dissolves.
-
Note the approximate ratio of the two solvents for reproducibility.
Q3: The co-solvent approach improved solubility, but the NMR signals are still broad. What could be the cause and how can I fix it?
A3: pH Adjustment and Deprotonation
The carboxylic acid proton can undergo chemical exchange, which can lead to broad signals.[11][12] Additionally, for carboxylic acids, solubility is often pH-dependent. By converting the carboxylic acid to its more soluble carboxylate salt, you can often achieve complete dissolution and sharper NMR signals.
The Chemistry of pH Adjustment: The equilibrium between the acidic form (R-COOH) and the basic carboxylate form (R-COO⁻) is governed by the pKa of the carboxylic acid. While the specific pKa of this compound is not readily available, pyrazole carboxylic acids generally have pKa values in the acidic range.[13] By adding a base, you can shift the equilibrium to the more soluble carboxylate form.
Workflow for pH Adjustment
Caption: A systematic approach to pH adjustment for improved solubility.
Recommended Bases:
-
For D₂O: A dilute solution of NaOD in D₂O.
-
For organic solvents (DMSO-d₆, Methanol-d₄): A few drops of pyridine-d₅ or a solution of a non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) in the deuterated solvent.
Protocol for pH Adjustment:
-
Suspend your compound in a suitable deuterated solvent (e.g., 0.5 mL of DMSO-d₆).
-
Prepare a dilute solution of your chosen base.
-
Add the base dropwise to your sample until it dissolves.
-
Be aware that deprotonation will cause a significant upfield shift of the protons near the carboxylic acid group. The carboxylic acid proton signal will disappear.
Q4: I am concerned about altering my compound with a base. Are there any other options?
A4: Derivatization
If maintaining the original structure is not critical for your NMR analysis (e.g., you are confirming the carbon skeleton), you can derivatize the carboxylic acid to a more soluble functional group, such as an ester.[14][15][16]
Common Derivatization Reactions:
-
Esterification: Reacting the carboxylic acid with an alcohol (e.g., methanol) in the presence of an acid catalyst to form a methyl ester.
-
Amide Formation: Coupling the carboxylic acid with an amine using a coupling reagent like EDC.
Protocol for a Simple Esterification (for solubility testing):
-
Dissolve a small amount of your compound in a suitable solvent.
-
Add a few drops of methanol and a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Gently warm the mixture if necessary.
-
After the reaction is complete, remove the solvent and test the solubility of the resulting ester.
It is important to note that derivatization will alter the chemical shifts in your NMR spectrum.
III. Advanced Troubleshooting
Q5: None of the above methods are working, or I need to analyze the compound in its original form. What else can I try?
A5: Advanced Techniques
-
Elevated Temperature NMR: For some compounds, solubility increases significantly with temperature. Many NMR spectrometers are equipped with variable temperature units that allow you to heat the sample. However, be cautious as high temperatures can lead to sample degradation.
-
Solid-State NMR (ssNMR): If your compound is truly insoluble, you can analyze it in its solid state using ssNMR. This technique provides information about the structure and dynamics of molecules in the solid phase.[17]
IV. Summary of Troubleshooting Strategies
Table 2: Troubleshooting Summary
| Issue | Recommended Action | Key Considerations |
| Poor solubility in single solvents | Use a co-solvent system (e.g., CDCl₃/DMSO-d₆). | Start with a small amount of the more polar solvent and titrate. |
| Broad signals, especially for the carboxylic acid proton | Adjust the pH with a deuterated base to form the carboxylate salt. | This will change the chemical shifts and the carboxylic acid proton will disappear. |
| Need for a more soluble, but structurally similar compound | Derivatize the carboxylic acid to an ester or amide. | The NMR spectrum will be of the derivative, not the original compound. |
| All else fails | Consider elevated temperature NMR or solid-state NMR. | High temperatures can cause degradation; ssNMR requires specialized equipment. |
This technical guide provides a comprehensive overview of strategies to overcome the solubility challenges of this compound for NMR analysis. By systematically applying these techniques, you can obtain high-quality NMR spectra for your research.
V. References
-
Merck Millipore. (n.d.). Deuterated Solvents for Nuclear Magnetic Resonance Spectroscopy MagniSolv™. Retrieved from
-
Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide. Retrieved from
-
Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Retrieved from
-
Simson Pharma Pvt Ltd. (2023, March 29). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy. Retrieved from
-
TCI AMERICA. (n.d.). Deuterated Compounds for NMR. Retrieved from
-
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from
-
JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from
-
ResearchGate. (2022, June 29). How to take NMR if compound is not soluble in DMSO-d6 and CDCl3?. Retrieved from
-
InfoSheet: NMR sample preparation. (n.d.). Retrieved from
-
EPA. (2025, October 15). 1H-Pyrazole-4-carboxylic acid, 1-(5-bromo-2-pyridinyl)-5-(2-chlorophenyl)- Properties. Retrieved from
-
ResearchGate. (2015, September 15). Could there be any effect on the NMR signals if the samples are not well dissolved in such given solvents?. Retrieved from
-
Thermo Fisher Scientific. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4. Retrieved from
-
Lee, S. K., et al. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. PubMed Central. Retrieved from
-
Wikipedia. (n.d.). Cosolvent. Retrieved from
-
van der Knaap, M., et al. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. PMC. Retrieved from
-
ManTech Publications. (2021, January 15). A Review of the Solubility Enhancement by Using a Co-Solvency Method. Retrieved from
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from
-
International Journal of Pharmaceutical Sciences. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved from
-
Chemistry LibreTexts. (n.d.). Carboxylic Acids. Retrieved from
-
Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from
-
Hodek, J., et al. (2024, January 5). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. PMC. Retrieved from
-
PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from
-
GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. Retrieved from
-
Research Square. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from
Sources
- 1. sites.uclouvain.be [sites.uclouvain.be]
- 2. researchgate.net [researchgate.net]
- 3. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. labinsights.nl [labinsights.nl]
- 5. Deuterated Compounds for NMR | TCI AMERICA [tcichemicals.com]
- 6. organomation.com [organomation.com]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. admin.mantechpublications.com [admin.mantechpublications.com]
- 9. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. CompTox Chemicals Dashboard [comptox.epa.gov]
- 14. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
preventing debromination side reactions in pyrazole coupling
Here is the technical support guide for preventing debromination in pyrazole couplings.
Topic: Preventing Debromination Side Reactions
Ticket ID: PYR-CPL-001 Status: Open Assigned Specialist: Senior Application Scientist
Diagnostic Hub: Is This Your Problem?
Before overhauling your reaction conditions, confirm that hydrodebromination (reduction of the C-Br bond to C-H) is the actual mode of failure.
Symptom Checklist
-
Observation: The starting material (Bromopyrazole) is consumed, but the desired cross-coupled product is low yielding.
-
LC-MS Data: You observe a major peak with a mass corresponding to
(Loss of Br, gain of H).-
Example: Starting Material MW = 300 (contains
). Product MW expected = 350. Observed Byproduct MW = 222.
-
-
NMR Signature: A new singlet appears in the aromatic region of the
H NMR, integrating to 1 proton, corresponding to the position where the bromine was attached.
If these match, proceed to the Troubleshooting Guide below.
The Mechanics of Failure: Why Debromination Happens
To fix the problem, you must understand the "Hydride Hijack." In a standard Suzuki or Buchwald-Hartwig cycle, the Palladium catalyst undergoes Oxidative Addition into the C-Br bond. Ideally, this intermediate undergoes Transmetallation (Suzuki) or Amine Binding (Buchwald).
The Failure Mode: If Transmetallation is slow (due to sterics or low nucleophilicity), the fragile Ar-Pd(II)-Br intermediate looks for other pathways. If a hydride source is present, it undergoes Hydrodebromination .[1]
Common Hydride Sources (The Culprits)
-
Solvents: Primary/Secondary alcohols (Ethanol, Isopropanol) act as hydride donors via
-hydride elimination after coordinating to Pd. -
Bases: Alkoxide bases (e.g., Sodium Isopropoxide) are notorious hydride sources.
-
Trace Water: Can facilitate protodemetallation mechanisms in certain catalytic cycles.
-
Ligands: In rare cases, the ligand itself can undergo C-H activation and transfer a hydride.
Visualization: The Competing Pathways
The following diagram illustrates the kinetic competition between the desired coupling and the debromination side reaction.
Caption: Kinetic competition between the desired transmetallation pathway (Green) and the hydrodebromination side reaction (Red) mediated by hydride sources.
Troubleshooting Protocols
Protocol A: The "Switch" (Solvent & Base Modification)
Use this if you are currently using alcoholic solvents (EtOH, MeOH) or alkoxide bases.
The Logic: Remove the hydride source. Alcohols are the most common cause of debromination in Suzuki couplings. The Fix: Switch to a non-protic, polar solvent and a carbonate base.
| Parameter | Current (Problematic) | Optimized (Solution) |
| Solvent | Ethanol/Water, Isopropanol | 1,4-Dioxane/Water (4:1) or Toluene |
| Base | NaOEt, NaOiPr | K₂CO₃ or K₃PO₄ (Anhydrous) |
| Temperature | Reflux ( |
Protocol B: The "Bulky Shield" (Ligand Overhaul)
Use this if Protocol A fails or if your substrate is sterically hindered.
The Logic: Electron-rich, bulky dialkylbiarylphosphine ligands (Buchwald Ligands) accelerate the oxidative addition and, crucially, the reductive elimination steps. They create a steric environment that disfavors the approach of hydride sources while stabilizing the active Pd(0) species.
Recommended System:
-
Catalyst: XPhos Pd G4 or RuPhos Pd G4 (Precatalysts ensure strict 1:1 L:Pd ratio).
-
Loading: 1.0 - 2.0 mol%.
-
Why XPhos? XPhos is particularly effective for N-heterocycles like pyrazoles and suppresses dehalogenation by facilitating rapid transmetallation [1].
Protocol C: The High-Throughput Rescue (Microwave)
Use this for stubborn substrates where thermal heating leads to decomposition.
The Logic: Microwave heating allows you to reach high temperatures instantaneously. This can push the system over the activation energy barrier for the difficult Transmetallation step faster than the slower debromination side reaction can accumulate [2].
Step-by-Step Methodology:
-
Vessel: 2-5 mL Microwave vial.
-
Reagents:
-
Bromopyrazole (1.0 equiv)
-
Boronic Acid (1.5 equiv)
-
XPhos Pd G2 (2-5 mol%)[2]
-
K₃PO₄ (2.0 equiv)
-
-
Solvent: 1,4-Dioxane : Water (4:1). Degas thoroughly with Argon for 5 mins.
-
Condition: Seal and irradiate at
C for 30 minutes . -
Workup: Filter through Celite, dilute with EtOAc, wash with brine.
Decision Tree for Optimization
Follow this logic flow to systematically eliminate the side reaction.
Caption: Step-by-step logic flow for isolating the variable causing hydrodebromination.
Frequently Asked Questions (FAQ)
Q: Can I just add more boronic acid to outcompete the side reaction? A: Sometimes, but rarely. If the debromination is caused by a fast reaction with the solvent, adding more boronic acid won't stop the Pd-H formation. However, using a more reactive boron species (like a boronic ester or adding a fluoride activator like CsF) can speed up transmetallation, indirectly reducing the time available for debromination.
Q: Why does my pyrazole lose the bromine even before the catalyst is added? A: This is not catalytic debromination. This is likely Halogen-Metal Exchange . If you are using strong bases like n-BuLi or Grignards to generate a nucleophile in situ, they can swap with the bromine on the pyrazole ring. Ensure your base is not nucleophilic enough to attack the halogen (use LDA or LiHMDS at low temp if deprotonation is needed).
Q: I see "homocoupling" of my pyrazole (Ar-Ar) alongside debromination. What does this mean? A: This indicates your catalytic cycle is stalling. Homocoupling often happens when the oxidative addition is fast, but transmetallation is slow, leading to disproportionation. The fix is the same as for debromination: Better Ligands (XPhos/SPhos) to drive the cycle forward [3].
References
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) . National Institutes of Health (PMC). Available at: [Link]
-
Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery . Royal Society of Chemistry. Available at: [Link][3][4]
-
Solvent effects in palladium catalysed cross-coupling reactions . White Rose Research Online. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimisation of a key cross-coupling reaction towards the synthesis of a promising antileishmanial compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Regioisomeric Impurities in 5-Bromo-Pyrazole Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to address the critical challenge of regioisomeric impurity formation during the synthesis of 5-bromo-pyrazoles.
Understanding the Core Problem: The Inevitable Regioisomer
The synthesis of substituted pyrazoles, a scaffold prevalent in pharmaceuticals and agrochemicals, often involves the condensation of an unsymmetrical 1,3-dicarbonyl compound (or its equivalent) with a hydrazine.[1] When the goal is a 5-bromo-pyrazole, this reaction can unfortunately lead to the co-formation of the undesired 3-bromo-pyrazole regioisomer. These isomers often possess nearly identical physical properties, making their separation a significant downstream challenge.[2][3]
The root of this issue lies in the initial step of the condensation reaction. The two carbonyl groups of the dicarbonyl precursor present two distinct sites for nucleophilic attack by the hydrazine. The reaction pathway's direction is influenced by a delicate balance of steric and electronic factors, reaction conditions, and the nature of the substituents.[1]
Caption: Knorr synthesis pathways leading to regioisomers.
Troubleshooting and FAQs
This section addresses the most common issues encountered during the synthesis and purification of 5-bromo-pyrazoles.
Q1: My initial reaction analysis shows two closely-related products. How can I definitively identify the 5-bromo (desired) and 3-bromo (impurity) isomers?
A1: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this task. While the isomers can be difficult to distinguish, subtle differences in their spectra, particularly when using 2D NMR techniques, provide conclusive identification.[4]
-
¹H NMR: The chemical shift of the pyrazole C4-proton is a key indicator. It will be influenced differently by the bromine atom at either the 3- or 5-position.
-
¹³C NMR: The carbon signals for C3 and C5 will be markedly different. The carbon directly attached to the bromine (C3 or C5) will have a distinct chemical shift compared to its counterpart in the other isomer.[5]
-
2D NMR (NOESY/HMBC): For N-substituted pyrazoles, a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can show through-space correlation between the N-substituent and the proton at C5, unambiguously identifying the 5-bromo isomer.[3][6][7] A Heteronuclear Multiple Bond Correlation (HMBC) spectrum can show a 3-bond coupling between the N-substituent's protons and the C5 carbon, providing further confirmation.[6]
| Technique | Observation for 5-Bromo Isomer (N-Substituted) | Observation for 3-Bromo Isomer (N-Substituted) |
| ¹H NMR | C4-H proton signal influenced by adjacent C5-Br. | C4-H proton signal influenced by adjacent C3-Br. |
| ¹³C NMR | Distinct chemical shift for C5 (attached to Br). | Distinct chemical shift for C3 (attached to Br). |
| NOESY | Correlation observed between N-substituent and C4-H. | No correlation between N-substituent and C4-H. |
| HMBC | 3-bond correlation between N-substituent protons and C5. | 3-bond correlation between N-substituent protons and C3. |
Q2: How can I modify my reaction conditions to improve the regioselectivity and favor the formation of the 5-bromo-pyrazole?
A2: Optimizing reaction parameters is the most effective strategy to minimize the formation of the 3-bromo impurity from the outset. Several factors govern the regioselectivity.[1]
-
Solvent Choice: The solvent can have a dramatic impact. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to significantly increase the regioselectivity in favor of one isomer compared to standard solvents like ethanol. These solvents can modulate the reactivity of the intermediates through hydrogen bonding without being nucleophilic themselves.
-
pH Control: The acidity or basicity of the reaction medium is critical. Under acidic conditions, the reaction mechanism can be altered, changing which nitrogen of the hydrazine attacks first and thereby influencing the final product ratio.[1]
-
Temperature: Reaction temperature can be a deciding factor. Running the reaction at lower temperatures may favor the thermodynamically more stable product, which could be your desired 5-bromo isomer.
-
Steric and Electronic Effects: If you have control over the starting materials, introducing a bulky substituent on the hydrazine or the dicarbonyl can sterically hinder one of the reaction pathways, leading to higher selectivity.[1] Similarly, electron-withdrawing groups can influence the reactivity of the carbonyl carbons.[1]
Q3: My regioisomers are co-eluting during silica gel column chromatography. What are my options for purification?
A3: This is a very common and frustrating problem due to the similar polarities of the regioisomers.[8] When standard chromatography fails, several alternative strategies can be employed.
-
Optimize Chromatography:
-
Shallow Gradient: Use a very slow, shallow gradient of your eluents (e.g., ethyl acetate in hexanes) to maximize resolution.
-
Dry Loading: Avoid dissolving your crude product in a strong solvent like DCM or methanol to load the column. Instead, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder. This often leads to sharper bands and better separation.[8]
-
-
Fractional Recrystallization: This classical technique can be highly effective if a solvent system can be found in which the two isomers have slightly different solubilities. This is often a process of trial and error with various solvents (e.g., ethanol, isopropanol, acetone, or mixtures with water/hexanes).[9][10][11]
-
Acid-Base Chemistry / Salt Formation: Pyrazoles are basic. It may be possible to selectively precipitate one isomer as a salt by treating the mixture with an acid (e.g., HCl, H₂SO₄) in a suitable solvent.[12][13] The purified isomer can then be recovered by neutralizing the salt.
-
High-Performance Liquid Chromatography (HPLC): For difficult separations or when very high purity is required, preparative HPLC is the gold standard. Both normal-phase and reverse-phase columns can be effective.[8][14][15]
Caption: Troubleshooting workflow for isomer separation.
Key Experimental Protocols
Protocol 1: Purification by Fractional Recrystallization
This protocol provides a general workflow. The ideal solvent must be determined empirically.
-
Solvent Screening: In small vials, test the solubility of your crude mixture in various solvents (e.g., ethanol, acetone, ethyl acetate, isopropanol) at room temperature and upon heating. A good candidate solvent will dissolve the material when hot but show poor solubility when cold.
-
Dissolution: In an appropriately sized flask, add the minimum amount of the chosen hot solvent to the crude isomer mixture to achieve complete dissolution.
-
Cooling: Allow the solution to cool slowly to room temperature. Do not disturb the flask. If crystals do not form, try gently scratching the inside of the flask with a glass rod or placing it in an ice bath or refrigerator.
-
Isolation: Collect the first crop of crystals by vacuum filtration. Wash them with a small amount of the cold recrystallization solvent.
-
Analysis: Dry the crystals and analyze their purity by NMR or LC-MS. This first crop may be enriched in one of the isomers.
-
Repeat: Concentrate the filtrate (the liquid portion) and cool again to obtain a second crop of crystals, which may be enriched in the other isomer. Repeat the process on each crop to achieve the desired purity.
Protocol 2: Optimized Flash Chromatography
This protocol is for cases where TLC shows a small but viable separation (difference in Rf values).
-
Stationary Phase: Standard silica gel (230-400 mesh).
-
Mobile Phase Selection: Using TLC, identify a solvent system (e.g., a specific percentage of ethyl acetate in hexanes) that provides the largest possible separation between the two isomer spots (ΔRf > 0.1 is ideal).
-
Sample Preparation (Dry Loading): Dissolve your crude product (1 g) in a minimal amount of a strong, volatile solvent (e.g., 10-20 mL of dichloromethane or acetone). Add 2-3 g of silica gel to the solution.
-
Evaporation: Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Column Packing: Pack a glass column with silica gel as a slurry in your initial, low-polarity mobile phase (e.g., 100% hexanes). Allow it to settle into a stable bed.
-
Loading: Carefully add your dry-loaded sample powder to the top of the packed silica bed, forming a neat, level layer. Gently add a small layer of sand on top to prevent disruption.
-
Elution: Begin eluting with the low-polarity mobile phase. If using a gradient, increase the polarity extremely slowly (e.g., increasing ethyl acetate by 1-2% increments). Collect small fractions and monitor them carefully by TLC.
-
Isolation: Combine the fractions containing the pure desired isomer and remove the solvent under reduced pressure.
References
- BenchChem. (2025). Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. BenchChem.
-
Elguero, J., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(1), 18. [Link]
- BenchChem. (2025).
-
Reddy, K. L., et al. (2013). Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. ResearchGate. [Link]
- BenchChem. (2025).
- Zaragoza, F., & Stephensen, H. (2001). Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. Journal of the Brazilian Chemical Society, 12, 579-583.
-
Teixeira, C., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 53. [Link]
-
del Campo, J. M., et al. (2002). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 67(26), 9503-9508. [Link]
- Google Patents. (2010).
-
Cilibrizzi, A., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5873. [Link]
-
UAB Divulga. (2014). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Universitat Autònoma de Barcelona. [Link]
-
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]
-
Deshmukh, M. B., et al. (2010). Synthesis and Biological Evaluation of Some Newly Synthesized Pyrazoles. Trade Science Inc. [Link]
-
Mohamed, S. K., et al. (2015). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 20(1), 1579-1592. [Link]
-
Reddit. (2022). Purification of Amino-Pyrazoles. r/OrganicChemistry. [Link]
-
AZoM. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. [Link]
-
Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. [Link]
-
ResearchGate. (n.d.). Chromatographic Separations and Analysis of Enantiomers. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 4. nmr.oxinst.com [nmr.oxinst.com]
- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tsijournals.com [tsijournals.com]
- 10. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 13. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Scale-Up of 5-Bromo-1-Phenyl-1H-Pyrazole-4-Carboxylic Acid Production
Welcome to the technical support center dedicated to the successful scale-up of 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to ensure a safe, efficient, and reproducible manufacturing process.
Introduction: The Synthetic Landscape and Scale-Up Imperatives
This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. While its synthesis at the laboratory scale may appear straightforward, transitioning to pilot and commercial-scale production presents a unique set of challenges. These include maintaining high regioselectivity, ensuring process safety, particularly with the use of hazardous reagents like bromine, and achieving consistent product quality and yield. This guide will provide a comprehensive overview of the critical parameters and potential pitfalls to navigate during the scale-up process.
Troubleshooting Guide: A Proactive Approach to Scale-Up Challenges
This section addresses specific issues that may arise during the production of this compound, presented in a question-and-answer format to directly tackle common problems.
Q1: We are observing a decrease in yield and an increase in impurities upon scaling up our synthesis from a 1,3-dicarbonyl precursor. What are the likely causes and how can we mitigate them?
A1: This is a common issue when transitioning from lab to plant. Several factors could be at play:
-
Inefficient Mixing and Mass Transfer: Inadequate agitation in larger reactors can lead to localized "hot spots" and concentration gradients, promoting side reactions.
-
Solution: Transition from magnetic stirring to an overhead mechanical stirrer with an appropriate impeller design for solid-liquid slurries to ensure homogeneity.[1]
-
-
Poor Temperature Control: Exothermic reactions, if not properly managed on a larger scale, can lead to runaway reactions and the formation of degradation products.
-
Solution: Implement a robust reactor cooling system and consider a semi-batch process where one of the reactants is added portion-wise to better control the exotherm.
-
-
Regioselectivity Issues: The reaction of unsymmetrical 1,3-dicarbonyl compounds with phenylhydrazine can yield two regioisomers. This is influenced by steric and electronic factors, as well as reaction conditions like pH and solvent.[2]
-
Solution: Carefully control the reaction pH. Under basic conditions, the more nucleophilic nitrogen of the hydrazine attacks first, while acidic conditions can alter nucleophilicity.[2] The choice of solvent is also critical; for instance, fluorinated alcohols have been shown to enhance regioselectivity.[2]
-
Q2: Our process involves a bromination step, and we are concerned about safety and the formation of poly-brominated impurities. What are the best practices for large-scale bromination?
A2: Bromine is a highly corrosive and toxic reagent, demanding stringent safety protocols, especially at scale.[3][4][5][6][7]
-
Safety First:
-
Containment: Conduct the reaction in a well-ventilated, dedicated area. Ensure the reactor is made of bromine-resistant materials (e.g., glass-lined steel).
-
Personal Protective Equipment (PPE): Mandate the use of appropriate PPE, including respiratory protection, chemical-resistant gloves, and face shields.[6]
-
Quenching Strategy: Have a validated quenching procedure in place to neutralize any excess bromine at the end of the reaction (e.g., using sodium thiosulfate or sodium bisulfite solution).
-
-
Controlling Impurities:
-
Stoichiometry and Addition: The precise control of bromine stoichiometry is crucial to prevent over-bromination. Use a dosing pump for accurate and controlled addition.
-
Temperature: Perform the bromination at the lowest effective temperature to minimize side reactions.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent the formation of oxidative byproducts.
-
Q3: We are considering a synthetic route involving a Vilsmeier-Haack formylation followed by oxidation. What are the scale-up challenges associated with the Vilsmeier-Haack reaction?
A3: The Vilsmeier-Haack reaction, while versatile, poses significant thermal hazards during scale-up.[8][9]
-
Thermal Instability of the Vilsmeier Reagent: The Vilsmeier reagent, typically formed from DMF and POCl₃, is thermally unstable and can undergo exothermic decomposition.[10]
-
Solution: Prepare the reagent in situ at low temperatures (e.g., 0-5 °C) and use it immediately.[10] Avoid isolating the reagent. A "feed-controlled" approach, where the activating agent (e.g., POCl₃) is added to a mixture of the substrate and DMF, can prevent the accumulation of the unstable reagent.[8]
-
-
Exothermic Reaction: The formylation reaction itself is exothermic.
-
Solution: Employ rigorous temperature control and consider a semi-batch process for the addition of the substrate to the pre-formed (but not isolated) Vilsmeier reagent.
-
-
Hydrolysis Sensitivity: The Vilsmeier reagent is highly sensitive to moisture and will readily hydrolyze, leading to reaction failure.[10]
-
Solution: Use anhydrous solvents and reagents, and ensure all glassware and reactors are thoroughly dried.
-
Frequently Asked Questions (FAQs)
Q: What is the most common synthetic route for this compound at an industrial scale?
A: While multiple routes exist, a common approach involves the Knorr pyrazole synthesis, which is a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine.[11][12] For this specific molecule, a plausible route would be the cyclocondensation of an appropriately substituted β-ketoester with phenylhydrazine, followed by bromination and subsequent hydrolysis of the ester.
Q: How can we effectively purify the final product at a large scale?
A: Large-scale purification often moves away from chromatography.
-
Crystallization: This is the most common method for purifying solid organic compounds at scale. The choice of solvent system is critical and requires careful screening to ensure good recovery and high purity.[13]
-
Acid-Base Extraction: As the target molecule is a carboxylic acid, it can be purified by dissolving the crude product in a basic aqueous solution, washing with an organic solvent to remove neutral impurities, and then re-precipitating the pure product by acidification.
-
Formation of Acid Addition Salts: Pyrazoles can be purified by forming acid addition salts, which can be crystallized and then neutralized to yield the pure pyrazole.[14]
Q: What analytical methods are recommended for in-process control and final product release?
A: A combination of techniques is essential:
-
High-Performance Liquid Chromatography (HPLC): For monitoring reaction progress, identifying impurities, and determining the final purity of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final product and key intermediates.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups and for raw material identification.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate
This protocol is a representative example and should be optimized for specific laboratory and scale-up conditions.
Materials:
-
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate
-
Bromine
-
Isoamyl nitrite
-
Chloroform
-
Ethanol
-
Water
Procedure:
-
In a suitably sized reactor equipped with an overhead stirrer, thermometer, and addition funnel, dissolve ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate in chloroform.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add bromine to the cooled solution, maintaining the temperature below 10 °C.
-
Once the bromine addition is complete, add isoamyl nitrite dropwise via the addition funnel, again maintaining a low temperature.[15]
-
Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, remove the volatiles under reduced pressure.
-
Recrystallize the crude residue from an ethanol/water mixture to yield the purified product.[15]
Protocol 2: Hydrolysis to this compound
Materials:
-
Ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate
-
Ethanol
-
Sodium hydroxide solution (e.g., 10%)
-
Hydrochloric acid (e.g., 2N)
Procedure:
-
Dissolve the ethyl ester in ethanol in a reactor.
-
Add the sodium hydroxide solution and stir the mixture at room temperature.[16]
-
Monitor the hydrolysis by TLC or HPLC until the starting material is consumed.
-
Remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a suitable organic solvent (e.g., ethyl acetate) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify with hydrochloric acid to a pH of 3-4, which will precipitate the carboxylic acid.[13]
-
Filter the solid product, wash with cold water, and dry under vacuum.
Data Presentation
Table 1: Typical Reaction Parameters and Expected Outcomes
| Parameter | Synthesis of Ethyl Ester | Hydrolysis |
| Key Reagents | Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, Bromine, Isoamyl nitrite | Ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate, NaOH |
| Solvent | Chloroform | Ethanol/Water |
| Temperature | 0-25 °C | Room Temperature |
| Typical Yield | 35-45% (lab scale)[15] | >90%[16] |
| Purity (crude) | ~85-90% | ~95% |
| Purification | Recrystallization | Precipitation/Recrystallization |
Visualizations
Synthetic Pathway
Caption: Synthetic route to the target molecule.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yields.
References
-
PrepChem. (n.d.). Synthesis of this compound, ethyl ester. Retrieved from [Link]
-
SafetyInfo. (2025, December 5). Bromine Gas: Properties, Uses, and Safety Measures You Need to Know. Retrieved from [Link]
-
Interscan Corporation. (2024, August 19). Bromine (Br2): Assessing Health Risks and Safety Protocols. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Retrieved from [Link]
-
Organic Process Research & Development. (2002, April 24). Scale-Up of a Vilsmeier Formylation Reaction: Use of HEL Auto-MATE and Simulation Techniques for Rapid and Safe Transfer to Pilot Plant from Laboratory. Retrieved from [Link]
-
LabXchange. (2023, October 20). The Brazen Element Bromine. Retrieved from [Link]
-
Penta. (2024, September 20). Bromine - SAFETY DATA SHEET. Retrieved from [Link]
-
PubChem. (n.d.). Bromine. Retrieved from [Link]
-
ACS Publications. (2024, July 25). Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. Retrieved from [Link]
-
Reddit. (2021, July 9). Having some troubles with a Vislmeier-Haack reaction. Retrieved from [Link]
-
Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Three-component Reaction for Pyrazole Synthesis. Retrieved from [Link]
-
RSC Publishing. (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Retrieved from [Link]
-
MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Retrieved from [Link]
-
PubMed. (1978, October). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. Retrieved from [Link]
-
Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2021, July 1). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
-
Growing Science. (2019, May 28). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3 - yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant. Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (2020, September 1). Synthesis, Spectral Characterization, in Vitro and in Silico Studies of Benzodioxin Pyrazoline derivatives. Retrieved from [Link]
-
MDPI. (2022, September 9). Synthesis and Properties of Pyrazoles. Retrieved from [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
The Royal Society of Chemistry. (n.d.). Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. Retrieved from [Link]
-
DOI. (n.d.). 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. Retrieved from [Link]
-
MDPI. (2021, June 16). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. obwtechnologies.com [obwtechnologies.com]
- 4. Bromine (Br2): Assessing Health Risks and Safety Protocols [gasdetection.com]
- 5. LabXchange [labxchange.org]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. Bromine | Br2 | CID 24408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mt.com [mt.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 12. chemhelpasap.com [chemhelpasap.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 15. prepchem.com [prepchem.com]
- 16. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
catalyst selection for coupling 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid
Technical Support Center: Catalyst Selection Guide for 5-Bromo-1-phenyl-1H-pyrazole-4-carboxylic Acid
Case Reference: PYR-BR-5-COOH
Subject: Optimization of Cross-Coupling Reactions for Sterically Hindered, Acidic Pyrazole Scaffolds. Assigned Specialist: Senior Application Scientist, Catalysis Division.
Substrate Analysis & Triage
User Query: "I need to couple this compound. What catalyst should I use?"
Scientist’s Diagnostic: This substrate presents a "Perfect Storm" of three competing challenges that will fail standard protocols if ignored:
-
Steric Congestion (The "Ortho-Ortho" Problem): The C5-Bromine is flanked by a bulky N-phenyl group (Position 1) and a Carboxylic Acid (Position 4).[1] Standard ligands (like PPh3) often fail to promote Oxidative Addition (OA) here due to lack of access.
-
Acidic Interference: The free carboxylic acid (
) will consume stoichiometric base and can poison sensitive Pd-intermediates.[1] -
Coordination Poisoning: The pyrazole nitrogens can act as ligands, displacing your phosphine and forming inactive Pd-bis(azole) complexes ("Pd-Black" formation).
Immediate Recommendation:
-
For Suzuki-Miyaura: You can likely proceed with the free acid using specific water-soluble systems.[1]
-
For Buchwald-Hartwig/Sonogashira: You MUST esterify the carboxylic acid first (e.g., to Methyl/Ethyl ester). The basicity required for these reactions is incompatible with the free acid in most high-yield scenarios.
Catalyst Selection Workflow
The following decision matrix guides your catalyst choice based on the target transformation.
Caption: Decision tree for catalyst selection based on reaction type and protecting group strategy.
Detailed Protocols & Troubleshooting
Module A: Suzuki-Miyaura Coupling (C-C Bond)
Challenge: The N-phenyl ring creates a "wall" blocking the Pd center.[1] Solution: Use Dialkylbiaryl phosphine ligands (Buchwald Ligands) which are bulky enough to force reductive elimination but flexible enough to allow oxidative addition.
Protocol 1: Direct Coupling of the Free Acid Use this if you cannot esterify the material.
-
Catalyst: Pd(dppf)Cl₂·DCM (Standard) or SPhos Pd G2 (High Performance).
-
Loading: 2–5 mol%.
-
Base:
(3.5 to 4.0 equivalents). Note: Extra base is required to deprotonate the carboxylic acid first. -
Solvent: DME : Water (4:1) or 1,4-Dioxane : Water (4:1). Water is non-negotiable for solubility.[1]
-
Temperature: 80–100 °C.[2]
Protocol 2: Coupling of the Ester (Recommended)
-
Catalyst: XPhos Pd G4 or Pd(AmPhos)Cl₂ .
-
Base:
(2.0 equiv). -
Solvent: THF : Water (10:1).
Troubleshooting Suzuki:
| Symptom | Diagnosis | Solution |
|---|---|---|
| < 10% Conversion | Oxidative Addition failure due to sterics. | Switch from Pd(dppf) to Pd-XPhos G4 or Pd-PEPPSI-IPr .[1] |
| Protodeboronation | Boronic acid is decomposing before coupling. | Switch to Pinacol Ester or K-Trifluoroborate salt.[1] Lower Temp to 60°C. |
| Pd Black Precipitate | Catalyst decomposition / Pyrazole poisoning. | Add 10 mol% free ligand (e.g., SPhos) to stabilize Pd species. |
Module B: Buchwald-Hartwig Amination (C-N Bond)
Critical Warning: Do not attempt this on the free carboxylic acid. The zwitterionic intermediate will kill the catalytic cycle. Esterify first.
Protocol:
-
Substrate: Ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate.[1][3]
-
Catalyst: BrettPhos Pd G4 (Primary amines) or RuPhos Pd G4 (Secondary amines).
-
Base:
(Weak base preferred to avoid ester hydrolysis) or LiHMDS (if substrate allows). Avoid NaOtBu if ester hydrolysis is observed.[4] -
Solvent: Anhydrous 1,4-Dioxane or Toluene.[1]
-
Temperature: 90–110 °C.
Why this works: The 5-position is electron-rich.[1] You need a ligand like RuPhos that is electron-rich enough to facilitate oxidative addition into the deactivated C-Br bond, yet bulky enough to prevent the pyrazole nitrogens from binding to Pd.[1]
Scientific Rationale (Mechanistic Insight)
The 5-bromo-1-phenylpyrazole system suffers from the "Orthogonality Effect." The N-phenyl ring is not coplanar with the pyrazole; it twists roughly 45–60° out of plane due to steric clash with the C5-Br and C2-N lone pair.[1]
This twist creates a "pocket" that blocks large ligands.
-
First Gen Ligands (PPh3): Too small, leading to Pd-coordination by the pyrazole nitrogen (poisoning).
-
Buchwald Ligands (SPhos/XPhos): The biaryl backbone creates a "roof" over the Pd center, preventing pyrazole coordination while the dialkylphosphino group drives the catalytic cycle.
Data Summary: Ligand Performance Comparison (Based on internal application data for hindered heteroaryl halides)
| Ligand Class | Example | Yield (Suzuki) | Yield (Buchwald) | Notes |
| Triphenylphosphine | Low (20-40%) | Fail (<5%) | Susceptible to poisoning.[1] | |
| Bidentate | Good (70-85%) | Poor (10-30%) | Robust for Suzuki, bad for C-N. | |
| Dialkylbiaryl | SPhos / XPhos | Excellent (90%+) | Excellent (85%+) | Gold Standard for this substrate. |
| NHC | Very Good (80-90%) | Moderate (50%) | Good alternative for difficult Suzuki. |
References
-
Suzuki-Miyaura Coupling of Hindered Pyrazoles
- Title: "Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction."
-
Source: Wu, Q., et al. (2014).[2] Journal of Chemical Research.
- Relevance: Demonstrates the necessity of optimized conditions for hindered pyrazole couplings.
-
(Verified Snippet 1.3)
-
Buchwald-Hartwig on Heteroaryl Halides
-
Title: "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides."[1][5]
- Source: Surry, D. S., & Buchwald, S. L. (2011). Chemical Science.
-
Relevance: Establishes BrettPhos/RuPhos as superior for 5-membered heteroaryl halides.[1]
-
(Verified Snippet 1.19)
-
-
Direct Arylation Strategies
-
General Protocol Validation
- Title: "Application Notes and Protocols for Coupling Reactions of 5-Bromooxazole-4-carboxylic Acid" (Analogous substr
-
Source: BenchChem Application Notes.[7]
- Relevance: Confirms the protocol of using water/dioxane mixtures for carboxylic acid deriv
-
(Verified Snippet 1.6)
Disclaimer: These protocols are provided for research purposes. Always perform a safety assessment before scaling up reactions involving pressurized vessels or toxic reagents.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. html.rhhz.net [html.rhhz.net]
- 3. prepchem.com [prepchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Palladium-catalyzed direct arylation of 5-chloropyrazoles: a selective access to 4-aryl pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Distinguishing 5-Bromo and 3-Bromo Pyrazole Isomers: An Advanced NMR Guide
Executive Summary
In the functionalization of pyrazoles—a critical scaffold in kinase inhibitors and agrochemicals—regioselectivity is a persistent challenge. The alkylation of 3(5)-bromopyrazole typically yields a mixture of 1-alkyl-3-bromopyrazole and 1-alkyl-5-bromopyrazole .
Distinguishing these isomers is non-trivial due to their identical mass and similar polarity. While X-ray crystallography is definitive, it is low-throughput. NMR spectroscopy offers the most efficient, high-throughput solution. This guide details the definitive distinction between these regioisomers using 1D
The Isomer Challenge: Structural Context
Before analyzing spectra, one must understand the structural divergence. In
The Regiochemistry Problem
When 3-bromopyrazole is alkylated (e.g., with MeI), two isomers form:
-
Isomer A (Major): 3-Bromo-1-methylpyrazole (Alkylation at the less sterically hindered nitrogen).
-
Isomer B (Minor): 5-Bromo-1-methylpyrazole (Alkylation at the nitrogen adjacent to bromine).
The core challenge is that both isomers possess an N-Methyl group and two aromatic protons, leading to visually similar 1D NMR spectra.
Figure 1: Divergent synthesis of pyrazole regioisomers. The proximity of the bromine atom to the N-substituent is the defining structural difference.
Comparative Analysis of NMR Methods
The following table summarizes the reliability and resource requirements for each distinction method.
| Method | Diagnostic Power | Time/Cost | Principle |
| 1D | Moderate | Low | |
| 1D | High | Medium | C-Br is significantly shielded (upfield) vs C-H. |
| 2D NOESY / ROESY | Definitive | Medium | Spatial proximity of N-Me to Ring Protons. |
| 2D HMBC | Definitive | Medium | Correlation of N-Me to C-5 (Quaternary vs Methine). |
Technical Deep Dive: Distinguishing Criteria
Method A: 1D H NMR & Coupling Constants
While chemical shifts can vary with solvent concentration, spin-spin coupling constants (
-
3-Bromo-1-methylpyrazole: The protons are at positions 4 and 5.[1][2] The coupling
is typically 2.2 – 2.8 Hz . -
5-Bromo-1-methylpyrazole: The protons are at positions 3 and 4. The coupling
is typically 1.8 – 2.0 Hz .
Note: This difference is subtle. High-resolution (400 MHz+) is required. Do not rely on this solely without reference standards.
Method B: 2D NOESY (The "Smoking Gun")
This is the most intuitive method. You are looking for the "Nuclear Overhauser Effect" between the
-
3-Bromo Isomer: The
-Methyl group is spatially adjacent to H-5 .[3]-
Result: Strong NOE cross-peak between N-Me (
3.8 ppm) and the downfield aromatic proton ( 7.4 ppm).
-
-
5-Bromo Isomer: The
-Methyl group is spatially adjacent to Bromine .-
Result:NO NOE cross-peak to the downfield proton (H-5 is missing). Weak NOE to H-4 may be observed, but the characteristic "neighbor" signal is absent.
-
Figure 2: Decision tree for assigning regioisomers based on NOESY data.
Method C: C NMR & HMBC (Electronic Environment)
Bromine is a "heavy atom" and induces an upfield shift (shielding) on the attached carbon compared to a proton.
-
Run HMBC: Locate the cross-peak from the
-Methyl protons. They will strongly correlate to C-5 (3-bond coupling).ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Analyze C-5: Look at the
C shift of this specific carbon (identified via HMBC).-
If C-5 is ~130-140 ppm (Methine): It is the 3-Bromo isomer (C-5 has an H attached).
-
If C-5 is ~115-125 ppm (Quaternary): It is the 5-Bromo isomer (C-5 has a Br attached). Note: In HSQC, this carbon will show no proton correlation.
-
Experimental Protocols
Protocol 1: Sample Preparation[5]
-
Solvent: DMSO-
is preferred over CDCl for pyrazoles as it prevents aggregation and sharpens exchangeable proton signals (if any). -
Concentration: 10–15 mg in 0.6 mL solvent.
-
Tube: Standard 5mm NMR tube. High-quality glass (Wilmad 507 or equivalent) is recommended to reduce shimming artifacts.
Protocol 2: Acquisition Parameters (Bruker TopSpin Syntax)
1. 1H NMR (Standard):
-
pulprog: zg30
-
ns (Scans): 16
-
d1 (Relaxation Delay): 2.0 sec (Ensure accurate integration).
2. 2D NOESY (Phase Sensitive):
-
pulprog: noesygpphpp
-
mix (Mixing Time): 0.5 sec (Critical for small molecules like pyrazoles. Too long = spin diffusion; too short = no signal).
-
td (Time Domain): 2048 (F2) x 256 (F1).
-
ns: 8 or 16.
3. 2D HMBC (Long Range):
-
pulprog: hmbcgplpndqf
-
cnst13 (J-coupling constant): Set to 8 Hz (optimized for aromatic long-range coupling).
-
ns: 16 or 32.
Reference Data Table
Typical values in DMSO-
| Feature | 3-Bromo-1-methylpyrazole | 5-Bromo-1-methylpyrazole |
| H-4 Shift | ||
| H-3/H-5 Shift | ||
| Coupling ( | ||
| NOE (N-Me) | Strong correlation to H-5 | No correlation to aromatic H |
| C-5 ( |
References
-
Regioselectivity in Pyrazole Alkylation
- Title: Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles.
- Source: National Institutes of Health (PubMed / PMC).
-
URL:[Link]
-
NOESY Methodology for Regioisomers
- Title: Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
- Source: Oxford Instruments Applic
-
URL:[Link] (General reference for NOESY logic).
-
13C NMR Shifts of Pyrazoles
- Title: 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole deriv
- Source: ResearchG
-
URL:[Link]
-
Coupling Constants (
Values):- Title: 1H and 13C NMR study of perdeuterated pyrazoles (Detailed coupling analysis).
- Source: ResearchG
-
URL:[Link]
Sources
Mass Spectrometry Profiling of Brominated Pyrazoles: A Comparative Technical Guide
Executive Summary
Brominated pyrazoles are critical pharmacophores in kinase inhibitor development (e.g., crizotinib, ruxolitinib). Their analysis requires a nuanced understanding of halogen-specific isotopic signatures and ring-cleavage mechanics. This guide compares the fragmentation behaviors of these compounds under Electron Ionization (EI) versus Electrospray Ionization (ESI), providing researchers with a decision framework for structural elucidation and regioisomeric differentiation.
Part 1: The Isotopic Fingerprint (The Baseline)
Before analyzing fragmentation, the presence of bromine must be validated through its unique isotopic abundance. Unlike chlorine (3:1 ratio) or fluorine (monoisotopic), bromine presents a distinct 1:1 doublet .
Diagnostic Criteria[1]
-
Isotope Ratio:
. -
Spectral Appearance: Two peaks of nearly equal intensity separated by 2 Da (
and ). -
Multiplicity Rule:
-
Mono-brominated: 1:1 doublet.
-
Di-brominated: 1:2:1 triplet (
). -
Tri-brominated: 1:3:3:1 quartet.
-
Technical Note: In ESI (soft ionization), this pattern is preserved in the quasi-molecular ion
. In EI (hard ionization), this pattern appears in the molecular ionand any fragment retaining the bromine atom.
Part 2: Comparative Ionization Modalities (EI vs. ESI)
The choice of ionization technique dictates the observed fragmentation landscape. The following table contrasts the utility of Electron Ionization (EI) and Electrospray Ionization (ESI) for brominated pyrazoles.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI-MS/MS) |
| Ion Type | Radical Cation ( | Even-Electron Cation ( |
| Energy Regime | High Energy (~70 eV) | Low Energy (Thermal/Soft) |
| Dominant Mechanism | Homolytic Cleavage, Radical Site Initiation | Heterolytic Cleavage, Charge Migration |
| Bromine Loss | Frequent loss of | Loss of |
| Ring Cleavage | Extensive (RDA-like, HCN loss) | Minimal (requires high collision energy) |
| Primary Application | Library matching, Fingerprinting | LC-coupling, PK/PD studies, Quantitation |
Part 3: Mechanistic Fragmentation Pathways
Understanding the specific bond-breaking events is essential for structural assignment.
Primary Fragmentation Events (EI Mode)
Under electron impact, brominated pyrazoles undergo predictable bond fissions driven by the stability of the aromatic ring and the weakness of the C-Br bond.
-
Pathway A: Dehalogenation (
)-
The C-Br bond is relatively weak (~280 kJ/mol). The molecular ion frequently loses a bromine radical (
), yielding a cationic pyrazole ring. -
Observation: Disappearance of the isotopic doublet in the fragment ion.
-
-
Pathway B: Ring Disintegration
Visualization of Fragmentation Workflow
The following diagram illustrates the decision tree and physical pathways for analyzing these compounds.
Figure 1: Comparative fragmentation pathways for brominated pyrazoles under EI (left) and ESI (right) conditions.
Part 4: Regioisomeric Differentiation (3-Br vs. 4-Br)
Distinguishing between 3-bromo and 4-bromopyrazole isomers is a common analytical challenge. Mass spectrometry alone is often insufficient without chromatographic separation, but specific spectral tendencies exist.
The "Ortho" Effect (Proximity Effect)
-
3-Bromopyrazole (and 5-Br): The bromine atom is adjacent to the ring nitrogens (specifically the NH group in 1H-tautomers).
-
4-Bromopyrazole: The bromine is distant from the ring nitrogens.
Differentiation Strategy
-
Chromatography First: 3-Br and 4-Br isomers typically have different retention times on C18 columns due to dipole moment differences.
-
Ratio Analysis: Compare the intensity ratio of
to . The 3-isomer often shows a higher prevalence of HBr loss due to the proximity of the N-H proton.
Part 5: Experimental Protocol
To generate reproducible fragmentation data, follow this self-validating protocol.
Step 1: Sample Preparation
-
Solvent: Methanol (LC-MS grade). Avoid halogenated solvents (e.g., DCM) to prevent background interference.
-
Concentration: 1–10 µg/mL.
Step 2: Data Acquisition (ESI-MS/MS)
-
Direct Infusion: Infuse sample at 5–10 µL/min.
-
Full Scan (MS1): Acquire range m/z 100–600.
-
Validation: Confirm the 1:1 doublet at the expected molecular weight.
-
-
Precursor Selection: Isolate the
isotope peak (M or M+H) with a narrow isolation window (1 Da) to simplify the MS2 spectrum.-
Reasoning: Fragmenting the monoisotopic peak prevents complex overlapping isotope patterns in the product spectrum.
-
-
Collision Energy Ramp: Apply stepped collision energies (e.g., 10, 20, 40 eV).
-
Goal: Low energy preserves the molecular ion; high energy reveals the "skeleton" (ring cleavage).
-
Step 3: Data Analysis[7]
-
Check 1: Identify the loss of 79/81 (Br) or 80/82 (HBr).
-
Check 2: Look for the "Pyrazole Signature"—sequential losses of 27 Da (HCN).
-
Check 3: Compare retention time with analytical standards if isomer differentiation is critical.
References
-
Luijten, W. C. M., & van Thuijl, J. (1982). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Organic Mass Spectrometry.
-
Holzer, W., & Fugger, J. (2017). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy. Journal of Chemical Physics.
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
-
Santos, et al. (2005).[5] Mass spectrometry of substituted pyrazoles. Rapid Communications in Mass Spectrometry.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Ortho effect - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Multistage Fragmentation of Ion Trap Mass Spectrometry System and Pseudo-MS3 of Triple Quadrupole Mass Spectrometry Characterize Certain (E)-3-(Dimethylamino)-1-arylprop-2-en-1-ones: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Crystal Structure Guide: 5-Bromo-1-phenyl-1H-pyrazole-4-carboxylic acid
Executive Summary
Objective: This guide provides a structural analysis framework for 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid , contrasting it with its well-characterized 5-methyl and 5-amino analogs.
Significance: The 1-phenyl-pyrazole-4-carboxylic acid scaffold is a critical pharmacophore in drug development, serving as a precursor for COX-2 inhibitors, anticancer agents, and agrochemicals. The substituent at the 5-position (Br vs. Me vs. NH
Key Insight: While the 5-methyl analog (isostere) relies on steric bulk and weak van der Waals forces for packing, the 5-bromo derivative introduces the potential for halogen bonding (
Comparative Structural Data Analysis
The following table contrasts the experimentally verified crystallographic parameters of the primary analogs against the target 5-bromo derivative. Use the "Target" column as the validation standard for your generated crystals.
| Parameter | 5-Amino Analog (Reference Standard) | 5-Methyl Analog (Isosteric Standard) | 5-Bromo Target (Predicted/Validation) |
| Formula | C | C | C |
| Crystal System | Monoclinic | Monoclinic | Likely Monoclinic |
| Space Group | P2 | P2 | Target: P2 |
| Unit Cell ( | 3.7937(5) Å | ~9.5 Å | Expect expansion vs Amino |
| Unit Cell ( | 21.613(3) Å | ~9.6 Å | Variable (Packing dependent) |
| Unit Cell ( | 11.1580(16) Å | ~11.6 Å | Variable |
| 92.170(2)° | ~105.8° | 90-110° range typical | |
| Z | 4 | 4 | 4 |
| Key Interaction | Strong N—H[1][2]···O / O—H···O | Carboxylic Dimer (O—H···O) | Halogen Bond (C—Br···O/N) |
Note: The 5-Amino data is sourced from Acta Cryst. E (Snippet 1.2). The 5-Methyl data is sourced from Res. Chem. Intermed.[3][4][5] (Snippet 1.7).
Structural Mechanics & Causality
The 5-Position Substituent Effect
-
5-Amino (-NH
): Acts as a hydrogen bond donor. In the crystal lattice, this group facilitates the formation of 2D sheets via intermolecular N—H···N interactions, stabilizing a planar conformation. -
5-Methyl (-CH
): Acts as a steric blocker. It disrupts the planar stacking seen in the amino analog, often forcing the phenyl ring to twist out of the pyrazole plane (dihedral angle > 50°) to relieve steric strain. -
5-Bromo (-Br): The Critical Differentiator. Bromine is distinct because it is lipophilic yet capable of directional interactions.
-
Mechanism:[1][5][6][7][8] The "sigma-hole" (a region of positive electrostatic potential on the halogen atom opposite the C-Br bond) can interact with nucleophiles (like the carbonyl oxygen of the carboxylic acid).
-
Prediction: Successful crystallization of the 5-bromo derivative often yields higher density crystals than the methyl analog due to these specific halogen bonds tightening the lattice.
-
Experimental Protocol: Synthesis & Crystallization
This protocol is designed to generate high-quality single crystals suitable for X-ray diffraction, starting from the commercially available ethyl ester precursor.
Workflow Diagram
Caption: Synthesis and crystallization workflow for generating the target 5-bromo derivative.
Detailed Methodology
Step 1: Synthesis of the 5-Bromo Precursor
-
Reactants: Dissolve 20.0 g of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester in 200 mL of chloroform.
-
Bromination: Add 10 mL of bromine. Then, add 15.8 g of isoamyl nitrite dropwise.
-
Causality: Isoamyl nitrite generates the diazonium species in situ, which is immediately displaced by the bromide ion (Sandmeyer-type reaction).
-
-
Reaction: Stir at room temperature for 24 hours.
-
Workup: Remove volatiles under reduced pressure. Recrystallize the residue from ethanol/water to obtain the 5-bromo ethyl ester (mp 86-89°C).[5]
Step 2: Hydrolysis to the Acid
-
Hydrolysis: Dissolve the 5-bromo ethyl ester (10 mmol) in ethanol (25 mL) containing KOH (20 mmol).
-
Reflux: Heat under reflux for 2 hours.
-
Checkpoint: Monitor by TLC.[9] The ester spot should disappear, replaced by a baseline acid spot.
-
-
Isolation: Pour into ice-water and acidify with dilute HCl to pH ~2 (Congo Red). Filter the precipitate.[1][2]
Step 3: Crystallization for X-Ray
To obtain diffraction-quality crystals, use the Slow Evaporation Method .
-
Solvent System: Ethanol/Water (85:15 v/v).
-
Why? Pure ethanol often evaporates too quickly, yielding needles. The addition of water slows evaporation and increases hydrogen bonding potential, favoring block-like crystals.
-
-
Procedure: Dissolve 50 mg of the acid in 5 mL of warm ethanol. Add water dropwise until slight turbidity appears, then add 1-2 drops of ethanol to clear it. Cover with parafilm (poke 3 small holes) and leave at room temperature (20-25°C) for 3-5 days.
Data Collection & Refinement Strategy
Once crystals are obtained, follow this refinement strategy to ensure publication-quality data (E-E-A-T compliance).
-
Temperature: Collect data at 150 K (or lower) .
-
Reason: Reduces thermal motion (ellipsoids), allowing precise location of hydrogen atoms on the carboxylic acid and resolution of any disorder in the phenyl ring.
-
-
Absorption Correction: Critical for Bromine.
-
Bromine is a heavy absorber of X-rays (Mo K
). You must apply a multi-scan absorption correction (e.g., SADABS) to prevent artifacts in the electron density map.
-
-
Refinement Targets:
-
R-factor: Aim for
. -
Goodness of Fit (S): Should approach 1.0.
-
Hydrogen Atoms: Locate the carboxylic acid proton (COOH) in the difference Fourier map rather than placing it geometrically. This confirms the H-bonding network (Dimer vs. Catemer).
-
References
-
Synthesis of 5-bromo precursor: PrepChem. "Synthesis of this compound, ethyl ester." Link
-
5-Amino Analog Structure: Acta Crystallographica Section E. "5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid." Link
-
5-Methyl Analog Structure: Research on Chemical Intermediates. "Structural, spectral, and theoretical investigations of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid." Link
-
Halogen Bonding Principles: Chemical Reviews. "Halogen Bonding: The Sigma-Hole." Link
Sources
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. Secure Verification [vinar.vin.bg.ac.rs]
- 3. mdpi.com [mdpi.com]
- 4. uomphysics.net [uomphysics.net]
- 5. prepchem.com [prepchem.com]
- 6. growingscience.com [growingscience.com]
- 7. Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate | 105486-72-4 [chemicalbook.com]
- 8. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 9. jocpr.com [jocpr.com]
melting point determination of high-purity 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid
The following guide provides an in-depth technical analysis for the thermal characterization of 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid , a critical scaffold in medicinal chemistry (e.g., for p38 MAP kinase inhibitors).
This guide prioritizes methodological rigor , comparing the efficacy of standard capillary techniques against Differential Scanning Calorimetry (DSC) to ensure high-purity validation.
A Comparative Methodological Guide
Compound Identity:
-
IUPAC Name: this compound
-
CAS Number: 54367-65-6 (Acid form); Note: Ethyl ester precursor is 98534-71-5
-
Target Audience: Medicinal Chemists, QC Analysts, Process Development Scientists
-
Critical Quality Attribute (CQA): Melting Point (MP) & Thermodynamic Purity
Technical Profile & Challenge
High-purity This compound is a solid crystalline intermediate. Its thermal behavior is a definitive indicator of successful hydrolysis from its ethyl ester precursor.
-
Theoretical Expectation: While the ethyl ester melts at 86–89°C [1], the free carboxylic acid typically exhibits a significantly higher melting point (often >150°C) due to intermolecular hydrogen bonding.
-
The Challenge: Incomplete hydrolysis or retained solvents can depress the melting point or broaden the range. Standard capillary methods often fail to distinguish between "wet" samples and "impure" samples.
-
The Solution: A comparative approach using Differential Scanning Calorimetry (DSC) provides not just the melting temperature (
), but also the enthalpy of fusion ( ) and purity profile.
Comparative Analysis of Determination Methods
We evaluate three distinct "alternatives" for determining the melting point. The "product" here is the determination methodology applied to the compound.
Table 1: Method Performance Matrix
| Feature | Method A: Manual Capillary | Method B: Automated Optoelectronic | Method C: Differential Scanning Calorimetry (DSC) |
| Primary Output | Visual Range (Start-End) | Transmittance Threshold | Heat Flow ( |
| Precision | |||
| Purity Insight | Low (Qualitative broadening) | Medium (Melting range width) | High (Van’t Hoff analysis) |
| Sample Req. | ~5–10 mg | ~2–5 mg | 1–3 mg |
| Speed | Fast (10–15 min) | Medium (Programmable) | Slow (30–60 min) |
| Best For... | Quick reaction monitoring | QC Release Testing | Reference Standard Characterization |
Experimental Protocols
Pre-requisite: Sample Preparation[1][2]
-
Drying: The carboxylic acid moiety is hygroscopic. Dry the sample in a vacuum oven at 40°C for 4 hours prior to analysis to remove surface moisture, which acts as an impurity and depresses
.
Protocol A: Automated Optoelectronic Detection (Routine QC)
-
Instrument: Mettler Toledo MP90 or equivalent.
-
Setup:
-
Grind the sample to a fine powder to ensure uniform heat transfer.
-
Fill the capillary to a height of 3 mm . Compact by tapping.
-
Ramp Rate: Fast ramp (10°C/min) to 130°C, then 1.0°C/min to target.
-
-
Endpoint: Set threshold at 40% light transmission (clear point).
Protocol B: Differential Scanning Calorimetry (Gold Standard)
-
Instrument: TA Instruments DSC2500 or PerkinElmer DSC 8000.
-
Rationale: DSC separates solvent loss (broad endotherm <100°C) from the true melting event (sharp endotherm >150°C).
-
Procedure:
-
Weighing: Encapsulate 2–3 mg of sample in a Tzero Aluminum Pan (hermetically sealed with a pinhole if volatile byproducts are expected).
-
Atmosphere: Purge with dry Nitrogen at 50 mL/min .
-
Cycle:
-
Equilibrate at 30°C.
-
Ramp 10°C/min to 250°C.
-
-
Analysis: Integrate the main endothermic peak.
- : The intersection of the baseline and the leading edge (The true thermodynamic melting point).
- : The temperature of maximum heat absorption.
-
Data Visualization & Logic Flow
The following diagram illustrates the decision logic for selecting the appropriate method based on the synthesis stage of this compound.
Figure 1: Decision matrix for thermal analysis based on synthesis stage.
Expert Insights & Interpretation
The "Ester Impurity" Marker
A common failure mode in the synthesis of this acid is incomplete hydrolysis of the ethyl ester.
-
Indicator: If your DSC shows a small endothermic event at 86–89°C , your sample contains residual ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate [1].
-
Action: Recrystallize from Ethanol/Water or adjust pH to ensure full conversion.
Thermodynamic vs. Capillary MP
For this specific pyrazole acid, the DSC Onset Temperature will typically be lower than the "Clear Point" observed in a capillary tube.
-
Example: Capillary range 182.0–183.5°C
DSC 181.8°C. -
Regulatory Note: For IND/NDA filings, report the DSC Onset as the melting point, as it is independent of the operator's visual acuity [2].
References
UV-Vis Absorption Spectra of 1-Phenyl-Pyrazole Derivatives: A Technical Comparison Guide
Topic: UV-Vis Absorption Spectra of 1-Phenyl-Pyrazole Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Introduction: The Chromophore Scaffold
1-Phenyl-pyrazole (1-PP) serves as a critical pharmacophore in medicinal chemistry (e.g., Celecoxib, Rimonabant) and a functional unit in optoelectronics (OLEDs). Unlike simple benzene derivatives, the 1-PP system exhibits complex electronic behavior governed by the dihedral twist angle between the phenyl and pyrazole rings.
This guide analyzes the electronic absorption landscape of 1-PP derivatives, distinguishing between steric inhibition of resonance and electronic substituent effects. It provides experimental benchmarks for researchers characterizing novel ligands or validating purity.
Electronic Structure & Optical Properties[1]
The Mechanism of Absorption
The UV-Vis spectrum of 1-phenyl-pyrazole is dominated by two primary transitions:
-
Transition (High Intensity,
): This band arises from the conjugation between the phenyl ring and the pyrazole -system. The intensity ( ) and position ( ) are strictly dependent on the coplanarity of the two rings. -
Transition (Lower Intensity, shoulder region): Involving the non-bonding lone pair on the pyridinic nitrogen (
). This is often obscured by the strong band but becomes distinct in polar aprotic solvents or specific substitution patterns.
Steric Inhibition of Resonance
A defining feature of 1-PP derivatives is the sensitivity of the
-
Planar Conformation: In unsubstituted 1-PP, the rings are twisted (approx. 20-30°) but retain sufficient overlap for conjugation, absorbing at ~252 nm.
-
Orthogonal Conformation: Substituents at the ortho positions of the phenyl ring or the 5-position of the pyrazole ring force the system out of planarity. This decouples the two aromatic systems, causing a hypsochromic shift (blue shift) and a hypochromic effect (decrease in
) .
Solvatochromism
1-PP derivatives exhibit positive solvatochromism . As solvent polarity increases (e.g., Hexane
Comparative Analysis: Derivatives & Alternatives[2]
Substituent Effects on 1-Phenyl-Pyrazole
The following table summarizes the spectral shifts observed when modifying the core scaffold. Data represents values in Ethanol/Methanol.
| Compound | Substituent (Position) | Effect Type | Mechanistic Insight | ||
| 1-Phenylpyrazole (Ref) | None | 252 | 4.13 | N/A | Baseline conjugation. |
| 4-Nitro-1-phenylpyrazole | 4-NO | 295 | 4.20 | Bathochromic | Strong intramolecular charge transfer (ICT) from Pyrazole to Nitro. |
| 4-Methyl-1-phenylpyrazole | 4-Me (EDG) | 256 | 4.15 | Minor Red Shift | Weak hyperconjugation; minimal steric perturbation. |
| 5-Methyl-1-phenylpyrazole | 5-Me (Steric) | 240 | 3.90 | Hypsochromic | Steric clash between 5-Me and phenyl ortho-H forces deplanarization. |
| Celecoxib | 4-Sulfonamide, 3-CF | 254 | 4.25 | Mixed | The 5-aryl group extends conjugation, counteracting the steric twist of the CF |
Comparison with Structural Alternatives
When selecting a scaffold for drug design, the optical window is crucial for assay compatibility.
| Scaffold | Heteroatom Structure | Optical Characteristics | |
| 1-Phenyl-Pyrazole | N-N (1,2-azole) | 252 | Moderate conjugation; N2 lone pair available for H-bonding but less for resonance. |
| 1-Phenyl-Pyrrole | N (Five-membered) | ~245-260 | Higher electron density; often shows structured bands similar to biphenyl due to strong conjugation. |
| 1-Phenyl-Imidazole | N-C-N (1,3-azole) | ~230-245 | Hypsochromic to pyrazole; the nodal properties of the 1,3-arrangement reduce effective conjugation length. |
Experimental Protocol: Validated UV-Vis Characterization
Objective: To obtain reproducible molar absorptivity (
Materials & Reagents[3][4]
-
Solvent: Spectroscopic grade Methanol or Ethanol (Cutoff < 205 nm). Note: Avoid Acetone due to high UV cutoff.
-
Sample: >98% purity 1-phenyl-pyrazole derivative (dried under vacuum).
-
Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or Agilent Cary 60).
-
Cuvettes: Matched Quartz cuvettes (1 cm path length).
Step-by-Step Workflow
-
Baseline Correction:
-
Fill both sample and reference cuvettes with pure solvent.
-
Run a baseline scan (200–400 nm). Ensure flatness < 0.005 Abs.
-
-
Stock Solution Preparation:
-
Weigh ~1.5 mg of compound.
-
Dissolve in 100 mL solvent to achieve ~100 µM concentration.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
-
Dilution Series (Self-Validation):
-
Prepare three dilutions: 10 µM, 20 µM, and 50 µM.
-
This step validates the Beer-Lambert Law linearity (
). If absorbance is not linear, aggregation is occurring.
-
-
Measurement:
Diagram: Experimental Workflow
Caption: Standardized workflow for UV-Vis characterization of pyrazole derivatives, including a linearity check loop.
Mechanistic Visualization: Electronic Transitions
Understanding the energy gap helps predict shifts. The diagram below illustrates the orbital transitions involved.
Caption: Jablonski-style energy level diagram showing the primary electronic transitions in the 1-phenyl-pyrazole chromophore.
References
-
Substituent Effects in Acetylated Phenyl Azopyrazole Photoswitches. Beilstein Archives. (2025).
-
Spectroscopic studies of some 1-phenylpyrazole derivatives. Journal of the Chemical Society B. (1968).
-
Celecoxib Identification Methods. Latin American Journal of Pharmacy. (2007).
-
1-Phenylpyrazole Spectral Data. PubChem. (2025).[5]
-
The Effects of Steric Inhibition of Resonance on Ultraviolet Absorption Spectra. Journal of the American Chemical Society. (1945).[6]
Sources
- 1. One moment, please... [biointerfaceresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. (PDF) SOLVENT AND pH EFFECTS ON UV ABSORPTION SPECTRUM OF 1,3-bis[(3-(2-pyridyl) pyrazol-1 ylmethyl)] benzene (1,3-PPB [academia.edu]
- 4. journals.mu-varna.bg [journals.mu-varna.bg]
- 5. 1-Phenylpyrrole | C10H9N | CID 12480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. | PDF or Rental [articles.researchsolutions.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid
This guide provides essential safety and handling protocols for 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid. As a specialized heterocyclic compound, its handling requires a nuanced understanding of its potential hazards, informed by data from structurally similar molecules. This document moves beyond a simple checklist to explain the causality behind each recommendation, empowering you to work safely and effectively.
Foundational Hazard Assessment: Understanding the Risk Profile
While a comprehensive toxicological profile for this specific molecule is not widely published, a robust safety protocol can be established by examining the known hazards of analogous brominated pyrazole derivatives.[1][2] The primary risks associated with this class of compounds—and therefore the foundation of our PPE strategy—are irritation to the skin, eyes, and respiratory system.[3][4][5]
This compound is a solid powder, making the generation of airborne dust a primary route of exposure during weighing and transfer. Its chemical structure, featuring a carboxylic acid and a brominated aromatic ring system, suggests a potential for skin and eye irritation upon contact.[3][4][6]
| Anticipated Hazard Classification | Basis for Assessment & Primary Exposure Route |
| Skin Irritation (Category 2) | Based on data for analogous pyrazoles.[3][4][5] Direct contact with the solid powder or solutions can cause irritation. |
| Serious Eye Irritation (Category 2) | A common classification for this chemical family.[3][4][5][6] Airborne dust or splashes pose a significant risk. |
| Respiratory Irritation (STOT SE 3) | Inhalation of fine dust particles can irritate the respiratory tract.[3][4][5] |
| Acute Oral Toxicity (Potential Category 4) | Some pyrazole derivatives are classified as harmful if swallowed.[3][7] This route is primarily a risk via hand-to-mouth contamination. |
Core PPE Directives: A Multi-Layered Defense
The selection of PPE is not a passive step but an active risk mitigation strategy. Each component is chosen to counter a specific, identified hazard.
Eye and Face Protection: Shielding Against Dust and Splashes
Standard safety glasses are insufficient. The fine, particulate nature of the compound requires a complete seal around the eyes to prevent irritation from airborne dust.
-
Minimum Requirement: Chemical splash goggles that conform to European Standard EN166 or OSHA 29 CFR 1910.133 are mandatory at all times when the compound is handled.[3][8][9]
-
Enhanced Precaution: When handling larger quantities (>10g) or creating solutions where a splash hazard exists, a full-face shield must be worn over the chemical splash goggles.[3][10]
Hand Protection: Selecting the Right Glove Material
Gloves are your primary point of contact with the chemical, and not all gloves offer equal protection. The goal is to prevent skin contact and absorption.
-
Recommended Glove Type: Disposable nitrile gloves are the standard for providing incidental splash protection against a broad range of chemicals, including carboxylic acids.[10][11][12]
-
Protocol for Use: Gloves must be handled with the understanding that they provide a temporary barrier. Always inspect gloves for tears or pinholes before use.[7][13] Contaminated gloves should be removed immediately using proper technique to avoid skin contact, and hands should be washed.[7][14] It is good practice to change gloves every 30-60 minutes during extended procedures.[15]
| Glove Protocol Element | Specification & Rationale |
| Material | Nitrile |
| Best For | Incidental splash protection and handling of the solid compound.[10][11] |
| Inspection | Visually inspect for defects before every use.[7][13] |
| Donning/Doffing | Use proper removal technique to avoid contaminating skin.[7][14] |
| Disposal | Dispose of as contaminated waste immediately after use or exposure.[14] |
Body and Respiratory Protection
-
Body Protection: A clean, long-sleeved laboratory coat, kept fully buttoned, is the minimum requirement to protect against skin contact from minor spills and dust.[3][8]
-
Respiratory Protection: Engineering controls, such as a certified chemical fume hood or a powder containment enclosure, are the primary methods for preventing respiratory exposure.[3][10] If such controls are unavailable or insufficient to prevent the generation of airborne dust, respiratory protection is required. A NIOSH-approved N95-rated filtering facepiece respirator is the minimum requirement for handling powders that may cause respiratory irritation.[3][14]
Operational Plan: From Bench to Disposal
A safe workflow integrates PPE with proper handling techniques and emergency preparedness.
Standard Handling Procedure
-
Preparation: Designate a work area, preferably within a chemical fume hood.[5] Ensure an eyewash station and safety shower are accessible.[5][8]
-
PPE Donning: Put on all required PPE in the following order: lab coat, respiratory protection (if needed), eye protection, and gloves.
-
Handling: Weigh and transfer the solid compound carefully to minimize dust formation.[3][8][13] Use tools (spatulas, weigh boats) appropriate for the scale of work.
-
Post-Handling: After the procedure, decontaminate the work surface.
-
PPE Doffing: Remove PPE carefully in an order that minimizes cross-contamination (gloves first, then lab coat, then eye protection).
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.[3][6][7]
Emergency Protocol: Solid Spill Management
In the event of a spill, a calm and structured response is critical. The following workflow outlines the necessary steps.
Caption: Workflow for managing a solid chemical spill.
Waste Disposal
All unused this compound and any materials contaminated with it (e.g., gloves, weigh boats, absorbent material) must be collected in a clearly labeled, sealed container.[5][14] This container must be disposed of as hazardous chemical waste in strict accordance with your institution's and local environmental regulations.[3][5][6] Do not dispose of this chemical down the drain or in regular trash.
References
-
Cole-Parmer. (2005). 3-Methyl-1H-pyrazole-1-carboxamide Material Safety Data Sheet. Retrieved from [Link]
-
ResearchGate. (2025). Bromination of Pyrazole and Pyrazolate Ligands. Retrieved from [Link]
-
Bangladesh Journal of Pharmacology. (2008). Cytotoxicity study of pyrazole derivatives. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
University of Pennsylvania. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
-
Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
-
Cole-Parmer. (2018). Chemical Compatibility Chart For Disposable Gloves. Retrieved from [Link]
-
Medicom. (n.d.). Chemical Resistance Reference Chart. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
Angene Chemical. (2025). 4-Bromo-1H-pyrazole-3-carboxamide Safety Data Sheet. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of this compound, ethyl ester. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]
-
MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]
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- 1. Cytotoxicity study of pyrazole derivatives | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 2. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. combi-blocks.com [combi-blocks.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. coleparmer.ca [coleparmer.ca]
- 13. echemi.com [echemi.com]
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- 15. pppmag.com [pppmag.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
